5-chloro-1H-indazole-3-carboxylic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAJIAULUPQHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429020 | |
| Record name | 5-chloro-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-95-8 | |
| Record name | 5-chloro-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-chloro-1H-indazole-3-carboxylic acid: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloro-1H-indazole-3-carboxylic acid is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. As a derivative of indazole, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules.[1][2][3][4] The indazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a diverse range of biological targets. The presence of the chlorine atom at the 5-position and the carboxylic acid at the 3-position provides handles for further chemical modifications, making it a versatile intermediate in the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the basic properties, experimental protocols, and the pivotal role of this compound in drug development.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. While experimental data for some properties are limited in publicly available literature, a combination of experimental and predicted data provides valuable insights.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂ | [2][5][6][7][8] |
| Molecular Weight | 196.59 g/mol | [2][5][6][7] |
| CAS Number | 1077-95-8 | [2][6][7][8] |
| Appearance | Pale yellow to brown powder/solid | [1] |
| Melting Point | 337 °C | [6] |
| pKa (Predicted) | 2.82 ± 0.30 | [6] |
| Boiling Point (Predicted) | 472.1 ± 25.0 °C at 760 mmHg | [5][6] |
| Density (Predicted) | 1.644 ± 0.06 g/cm³ | [5][6] |
| Flash Point (Predicted) | 239.3 ± 23.2 °C | [5] |
| Storage Temperature | 0-8 °C or 2-8°C | [1][6] |
Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. Below are detailed protocols for some of the common methods.
Synthesis Method 1: From 1H-Indazole-3-carboxylic acid
This method involves the direct chlorination of the parent indazole-3-carboxylic acid.
Materials:
-
1H-Indazole-3-carboxylic acid
-
Anhydrous acetic acid
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Diethyl ether
-
Three-necked flask, condenser, dropping funnel, ice bath, vacuum filtration apparatus
Procedure:
-
Dissolve 1H-indazole-3-carboxylic acid in anhydrous acetic acid in a three-necked flask with heating and stirring until the substrate is fully dissolved.[2]
-
Prepare a solution of phosphorus oxychloride in anhydrous acetic acid.[2]
-
Slowly add the phosphorus oxychloride solution dropwise to the reaction mixture.[2]
-
Heat the reaction mixture in an oil bath at 90 °C and reflux for 14 hours.[2]
-
After the reaction is complete, a white precipitate will form. Cool the mixture in an ice bath.[2]
-
Collect the precipitate by vacuum filtration.[2]
-
Wash the solid first with ethyl acetate and then with diethyl ether to obtain this compound.[2]
Synthesis Method 2: From 5-chloro-o-nitrobenzene acetic acid (Jacobson Indazole Synthesis)
This multi-step synthesis involves the formation of an ester or amide, followed by reduction, cyclization, and hydrolysis.
Materials:
-
5-chloro-o-nitrobenzene acetic acid
-
Methanol or appropriate amine
-
Acetic anhydride
-
Toluene
-
Palladium on carbon (Pd-C) catalyst
-
Hydrogen gas
-
tert-Butyl nitrite
-
Base (e.g., NaOH or KOH) for hydrolysis
Procedure:
-
Esterify or amidate 5-chloro-o-nitrobenzene acetic acid.[2]
-
The resulting acetamide derivative is then hydrogenated and reduced at normal temperature and pressure using Pd-C as a catalyst in a solvent system of acetic anhydride and toluene.[2]
-
The subsequent reaction with tert-butyl nitrite in acetic anhydride and toluene or acetic acid leads to ring closure, forming the ester or amide of 5-chloroindazole-3-carboxylic acid.[2]
-
Finally, the target product, 5-chloroindazole-3-carboxylic acid, is obtained by hydrolysis of the ester or amide with a base.[2]
Characterization of this compound
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For a carboxylic acid, characteristic peaks would be expected for the O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-O stretch (~1200-1300 cm⁻¹). The presence of the aromatic indazole ring would also give rise to specific peaks.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 5-chloro-1H-indazol-3-ol, the [M+H]⁺ ion was observed at m/z 169.[9] For this compound, the expected molecular ion peak would be around m/z 196 or 197 ([M+H]⁺).
Role in Drug Discovery and Development
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The indazole nucleus is a bioisostere of indole and is found in numerous compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and 5-HT3 receptor antagonist properties.[2][3][4]
The carboxylic acid moiety at the 3-position is particularly important as it allows for a wide range of chemical transformations, most notably the formation of amides and esters. This versatility enables the creation of large libraries of compounds for screening against various biological targets.
Below is a diagram illustrating the workflow of utilizing this compound in a drug discovery program.
Caption: Drug discovery workflow utilizing this compound.
As depicted in the workflow, this compound serves as the foundational scaffold. Through derivatization reactions, a diverse library of compounds is generated. These compounds then undergo high-throughput screening to identify "hits" with desired biological activity. Subsequent lead optimization of these hits can ultimately lead to the identification of a drug candidate.
Conclusion
This compound is a valuable and versatile building block in the synthesis of novel compounds with therapeutic potential. Its stable heterocyclic core, coupled with the reactive carboxylic acid functionality, provides a robust platform for the exploration of chemical space in drug discovery. While further experimental characterization of some of its basic properties is warranted, the available data and established synthetic protocols underscore its importance for researchers and scientists in the pharmaceutical and agrochemical industries. The continued investigation of derivatives of this compound is likely to yield new and effective therapeutic agents for a variety of diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 1077-95-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. usbio.net [usbio.net]
- 8. pschemicals.com [pschemicals.com]
- 9. 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to 5-Chloro-1H-indazole-3-carboxylic Acid
CAS Number: 1077-95-8
This technical guide provides an in-depth overview of 5-chloro-1H-indazole-3-carboxylic acid, a key building block in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries. This document covers the compound's chemical and physical properties, detailed synthesis protocols, and its role as a precursor to biologically active molecules, including a discussion of the relevant signaling pathways.
Chemical and Physical Properties
This compound is a stable, solid organic compound. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 1077-95-8 | [1] |
| Molecular Formula | C₈H₅ClN₂O₂ | [1] |
| Molecular Weight | 196.59 g/mol | [1] |
| Appearance | Pale yellow to brown powder | |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| Boiling Point | 472.1 °C at 760 mmHg | [2][3] |
| Flash Point | 239.3 ± 23.2 °C | [2] |
| Refractive Index | 1.744 | [2] |
| Vapor Pressure | 0 mmHg at 25°C | [2] |
| SMILES | OC(=O)C1=NNC2=C1C=C(Cl)C=C2 | [1] |
| InChIKey | WHAJIAULUPQHHZ-UHFFFAOYSA-N | [1] |
Synthesis of this compound
There are several established synthetic routes to obtain this compound. One common and effective method is through the hydrolysis of 5-chloro-3-cyanoindazole.[4] A detailed experimental protocol for a related synthesis of 1H-indazole-3-carboxylic acid derivatives, which can be adapted, is provided below.
Experimental Protocol: Synthesis of 1H-Indazole-3-carboxamide Derivatives
This protocol outlines the synthesis of amide derivatives from 1H-indazole-3-carboxylic acid, which is a common subsequent step for this compound in drug discovery.[5][6]
Materials:
-
1H-Indazole-3-carboxylic acid (or this compound)
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBT)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA)
-
Substituted amine (R-NH₂)
-
Methanol
-
Chloroform
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice water
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (0.1 g, 0.61 mmol) in DMF, add HOBT (0.1 g, 0.74 mmol), EDC·HCl (0.141 g, 0.74 mmol), and TEA (0.187 g, 1.85 mmol).[5][6]
-
Stir the reaction mixture at room temperature for 15 minutes.[5][6]
-
Add the desired substituted amine (0.61 mmol) to the reaction mixture and continue stirring at room temperature for 4-6 hours.[5][6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5][6]
-
Upon completion, pour the reaction mixture into ice water (20 mL).[5][6]
-
Extract the product with a 10% solution of methanol in chloroform (2 x 30 mL).[5][6]
-
Combine the organic layers and wash with 10% NaHCO₃ solution and then with brine.[6]
-
Purify the crude product by column chromatography using a step gradient of 0-5% methanol in chloroform to obtain the desired 1H-indazole-3-carboxamide derivative.[5][6]
Caption: Experimental workflow for the synthesis of 1H-indazole-3-carboxamide derivatives.
Biological Significance and Signaling Pathways
This compound is a crucial intermediate in the synthesis of various biologically active compounds.[7] Indazole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[6]
A significant application of this compound is in the synthesis of 5-HT₃ receptor antagonists.[4] Granisetron, a potent antiemetic, is a well-known drug synthesized from an indazole carboxylic acid derivative.[5] 5-HT₃ receptor antagonists are primarily used to manage nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[8]
Signaling Pathway of 5-HT₃ Receptor Antagonists
The antiemetic effect of 5-HT₃ receptor antagonists is mediated through the blockade of serotonin (5-hydroxytryptamine, 5-HT) signaling. The mechanism involves both peripheral and central pathways.[9]
-
Peripheral Action: Chemotherapeutic agents can damage enterochromaffin cells in the gastrointestinal tract, leading to a massive release of serotonin. This serotonin then binds to 5-HT₃ receptors on vagal afferent nerves, transmitting signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, which in turn stimulates the vomiting center.[8] 5-HT₃ receptor antagonists block these peripheral receptors, preventing the initiation of the vomiting reflex.[9][10]
-
Central Action: 5-HT₃ receptors are also present in the CTZ and other areas of the brain involved in emesis.[8] By blocking these central receptors, these antagonists further inhibit the signaling cascade that leads to nausea and vomiting.[9][10]
The 5-HT₃ receptor is a ligand-gated ion channel.[11] When serotonin binds to this receptor, it opens a channel that allows for the rapid influx of cations (primarily Na⁺ and K⁺), leading to depolarization of the neuron and the propagation of an electrical signal. 5-HT₃ receptor antagonists competitively bind to the receptor without activating it, thereby preventing serotonin from binding and initiating the signaling cascade.[12]
Caption: Signaling pathway of 5-HT₃ receptor antagonists in preventing emesis.
References
- 1. This compound | CAS 1077-95-8 [matrix-fine-chemicals.com]
- 2. echemi.com [echemi.com]
- 3. This compound, CAS No. 1077-95-8 - iChemical [ichemical.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. elsevier.com [elsevier.com]
- 11. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are 5-HT receptor antagonists and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to 5-chloro-1H-indazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5-chloro-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules. The document details its chemical properties, experimental protocols for its synthesis and derivatization, and its applications in pharmaceutical and agrochemical research.
Core Chemical and Physical Properties
This compound is an aromatic heterocyclic compound that serves as a versatile building block in medicinal and agricultural chemistry.[1][2] Its indazole core is a bioisostere of indole, which is a common motif in biologically active compounds.[3]
Data Presentation: Quantitative Summary
| Property | Value | Source(s) |
| Molecular Weight | 196.59 g/mol | [1][3][4][5] |
| Molecular Formula | C₈H₅ClN₂O₂ | [1][3][4][5] |
| CAS Number | 1077-95-8 | [1][3][4] |
| Exact Mass | 196.003952 | [6] |
| Density (Predicted) | 1.6±0.1 g/cm³ | [6] |
| Boiling Point (Predicted) | 472.1°C at 760 mmHg | [6] |
| Flash Point (Predicted) | 239.3±23.2 °C | [6] |
| pKa (Predicted) | 2.94±0.25 | |
| InChI Key | WHAJIAULUPQHHZ-UHFFFAOYSA-N | [1] |
| SMILES | OC(=O)C1=NNC2=C1C=C(Cl)C=C2 | [1] |
Applications in Research and Development
Indazole and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, antioxidant, and anti-HIV properties.[3] this compound is a crucial intermediate for introducing the indazole moiety into drug molecules.[3]
-
Pharmaceutical Development: This compound is a key starting material in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents.[2] Notably, it is a precursor to compounds like Granisetron, a highly selective 5-HT₃ receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.[3][7]
-
Agrochemical Chemistry: It is utilized in the formulation of effective herbicides and pesticides, contributing to the development of innovative crop protection products.[2]
-
Biochemical Research: Researchers use this compound to investigate its effects on biological systems, which aids in understanding cellular processes and disease mechanisms.[2]
Experimental Protocols
Several synthetic routes have been established for this compound and its derivatives. Below are detailed methodologies for key transformations.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via chlorination of 1H-indazole-3-carboxylic acid.
-
Materials: 1H-indazole-3-carboxylic acid, anhydrous acetic acid, phosphorus oxychloride, ethyl acetate, diethyl ether.
-
Procedure:
-
Dissolve 1H-indazole-3-carboxylic acid in anhydrous acetic acid within a three-necked flask.
-
Heat and stir the mixture until the substrate is fully dissolved and the solution is clear.
-
Separately, dissolve phosphorus oxychloride in anhydrous acetic acid.
-
Slowly add the phosphorus oxychloride solution dropwise to the reaction flask.
-
Heat the reaction mixture in an oil bath at 90°C and maintain a condensation reflux for 14 hours.[3]
-
Upon completion, a white precipitate will form. Cool the mixture in an ice bath.
-
Filter the precipitate under vacuum.
-
Wash the collected solid first with ethyl acetate and then with diethyl ether to yield this compound.[3]
-
Protocol 2: General Procedure for Amide Derivatives
This protocol outlines the synthesis of 1H-indazole-3-carboxamide derivatives, which is relevant for creating libraries of bioactive compounds.[7][8]
-
Materials: 1H-indazole-3-carboxylic acid (or its 5-chloro derivative), N,N-Dimethylformamide (DMF), 1-Hydroxybenzotriazole (HOBT), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), Triethylamine (TEA), and a substituted amine (R-NH₂).
-
Procedure:
-
In a suitable reaction vessel, dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in DMF.
-
Add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes.[7][8]
-
Add the desired substituted amine (1 equivalent) to the mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).[7][8]
-
Once the reaction is complete, pour the mixture into ice water.
-
Extract the aqueous layer with a 10% methanol in chloroform solution.
-
Combine the organic layers, wash with a 10% NaHCO₃ solution followed by brine, and then dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product via column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.[7]
-
Visualized Workflows and Pathways
Diagram 1: Synthesis of 1H-Indazole-3-Carboxamides
Caption: General workflow for the synthesis of indazole-3-carboxamide derivatives.
Diagram 2: 5-HT₃ Receptor Antagonism Pathway
Caption: Mechanism of action for Granisetron as a 5-HT₃ receptor antagonist.
References
5-chloro-1H-indazole-3-carboxylic acid physical and chemical properties
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-chloro-1H-indazole-3-carboxylic acid, a key intermediate in the development of various therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical Identity and Physical Properties
This compound is a heterocyclic compound with the molecular formula C₈H₅ClN₂O₂.[1][2][3][4] It is recognized for its role as a versatile building block in the synthesis of bioactive molecules.[5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂ | [1][2][3][4] |
| Molecular Weight | 196.59 g/mol | [1][2][3][4] |
| CAS Number | 1077-95-8 | [1][2][3][4] |
| Appearance | White to off-white solid | [1] |
| Boiling Point (Predicted) | 472.1 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [2] |
| Flash Point (Predicted) | 239.3 ± 23.2 °C | [2] |
| XLogP3 (Predicted) | 2 | [2] |
Spectroscopic Data
For 5-chloro-1H-indazole-3-carboxaldehyde:
-
¹H NMR (300 MHz, acetone-d₆): δ 13.28 (brs, 1H), 10.19 (s, H), 8.16 (dd, J = 2.0, 0.5 Hz, 1H), 7.75 (dd, J = 9.0, 0.5 Hz, 1H), 7.47 (dd, J = 9.0 Hz, J = 2.0 Hz, 1H).[6]
-
¹³C NMR (75 MHz, acetone-d₆): δ 187.5, 144.6, 141.0, 130.0, 128.8, 122.5, 121.1, 113.5 ppm.[6]
-
IR (neat): ν = 3243, 1659, 1447, 1333, 1100, 926, 798 and 685 cm⁻¹.[6]
-
HRMS (ESI-): m/z calculated for C₈H₄³⁵ClN₂O [M - H]⁻ 179.0012, found: 179.0012.[6]
The carboxylic acid derivative would exhibit a characteristic broad O-H stretch in the IR spectrum (around 2500-3300 cm⁻¹) and the carbonyl (C=O) stretch would likely shift to a lower wavenumber compared to the aldehyde. The ¹H NMR would show the absence of the aldehydic proton and the presence of a carboxylic acid proton, which is typically a broad singlet. The ¹³C NMR would show a signal for the carboxylic acid carbon in the range of 160-185 ppm.
Synthesis and Reactivity
Several synthetic routes for this compound have been reported, highlighting its accessibility for research and development.
Synthesis from 1H-Indazole-3-carboxylic acid
A common method involves the direct chlorination of 1H-indazole-3-carboxylic acid.
Experimental Protocol:
-
Dissolve 1H-indazole-3-carboxylic acid in anhydrous acetic acid in a three-necked flask equipped with a stirrer and a reflux condenser.
-
Heat the mixture with stirring until the substrate is completely dissolved.
-
Slowly add a solution of phosphorus oxychloride in anhydrous acetic acid dropwise to the reaction mixture.
-
Heat the reaction mixture in an oil bath at 90 °C and reflux for 14 hours.
-
Upon completion of the reaction, a white precipitate will form.
-
Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.
-
Wash the solid sequentially with ethyl acetate and then with diethyl ether to obtain this compound.[1]
Other Synthetic Approaches
Alternative synthetic pathways include:
-
Jacobson Indazole Synthesis: This method involves the reaction of o-acetamidophenylacetate or its amide with tert-butyl nitrite to form the corresponding ester or amide of 5-chloro-indazole-3-carboxylate, which is then hydrolyzed to the carboxylic acid.[1]
-
From 5-chloro-3-cyanoindazole: Hydrolysis of 5-chloro-3-cyanoindazole can also yield the desired carboxylic acid.[1]
-
From 5-chloro-N-acetylphenylhydrazine: This route involves a multi-step process including reaction with chloral hydrate and hydroxylamine hydrochloride, followed by a Beckmann rearrangement and ring closure.[1]
Biological Activity and Therapeutic Potential
Indazole and its derivatives are recognized as bioisosteres of indoles and exhibit a wide range of biological activities.[1] This makes this compound a valuable scaffold in medicinal chemistry.
Reported activities of indazole derivatives include:
-
Anti-inflammatory [1]
-
Anti-tumor [1]
-
Antioxidant [1]
-
Hypoglycemic [1]
-
Anti-HIV [1]
-
Anti-tuberculosis [1]
-
Anti-platelet [1]
-
5-HT₃ Receptor Antagonism: Notably, derivatives of indazole-3-carboxylic acid, such as granisetron, are potent and selective 5-HT₃ receptor antagonists used to manage nausea and vomiting induced by chemotherapy.[1]
Safety and Handling
Safety data sheets for this compound and related compounds indicate that they should be handled with care. The compound is harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7]
Recommended Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceutical agents. Its accessible synthesis and the broad spectrum of biological activities associated with the indazole scaffold make it a compound of high interest for further research and drug discovery programs. This guide provides a foundational understanding of its key properties to aid researchers in their endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | CAS 1077-95-8 [matrix-fine-chemicals.com]
- 4. usbio.net [usbio.net]
- 5. chemimpex.com [chemimpex.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to the Biological Significance of 5-Chloro-1H-indazole-3-carboxylic Acid: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1H-indazole-3-carboxylic acid is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry. While direct biological activity data for the compound itself is limited in publicly available research, its true value lies in its role as a versatile scaffold and key intermediate for the synthesis of a diverse array of potent therapeutic agents. This technical guide explores the biological potential of the this compound core by examining the activities of its derivatives, which have demonstrated significant anti-inflammatory, anticancer, and antimicrobial properties. This document provides a comprehensive overview of the synthetic routes to its derivatives, quantitative biological data for these derivatives, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways implicated in their mechanisms of action.
Introduction
The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. As a bioisostere of indole, indazole-containing compounds have been successfully developed into approved drugs for various indications.[1] this compound (CAS No: 1077-95-8, Molecular Formula: C₈H₅ClN₂O₂) serves as a crucial starting material for the synthesis of numerous biologically active molecules.[1][2] The presence of the chlorine atom at the 5-position and the carboxylic acid at the 3-position provides key anchor points for chemical modification, enabling the exploration of vast chemical space and the optimization of pharmacological properties. This guide will delve into the biological activities reported for derivatives of this compound, thereby highlighting the therapeutic potential of this core structure.
Biological Activities of this compound Derivatives
While direct quantitative biological data for this compound is not extensively reported, a substantial body of evidence underscores the significant biological activities of its derivatives. These activities span across several therapeutic areas, including inflammation, oncology, and infectious diseases.
Anti-Inflammatory Activity
Indazole derivatives are known to exhibit potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The following table summarizes the COX inhibitory activity of representative indazole derivatives, showcasing the potential of the indazole scaffold in developing anti-inflammatory agents.
Table 1: Cyclooxygenase (COX) Inhibitory Activity of Indazole Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Indazole | COX-2 | 23.42 | [3] |
| 5-Aminoindazole | COX-2 | 12.32 | [3] |
| 6-Nitroindazole | COX-2 | 19.22 | [3] |
| Celecoxib (Reference) | COX-2 | 5.10 |[3] |
Anticancer Activity
The this compound scaffold has been extensively utilized in the development of novel anticancer agents. Its derivatives have shown cytotoxicity against a range of cancer cell lines, often by targeting key signaling pathways involved in cell proliferation and survival.
Table 2: Cytotoxic Activity of Indazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Indazole-3-amine derivative (6o) | K562 (Chronic Myeloid Leukemia) | 5.15 | [4] |
| Indazole-3-amine derivative (6o) | A549 (Lung Cancer) | >50 | [4] |
| Indazole-3-amine derivative (6o) | PC-3 (Prostate Cancer) | >50 | [4] |
| Indazole-3-amine derivative (6o) | HepG2 (Liver Cancer) | >50 | [4] |
| 5-Fluorouracil (Reference) | K562 (Chronic Myeloid Leukemia) | 8.76 |[4] |
Antimicrobial Activity
Derivatives of indazole-3-carboxylic acid have also been investigated for their antimicrobial properties. The table below presents the antimicrobial activity of some indazole-3-carboxamide derivatives.
Table 3: Antimicrobial Activity of Indazole-3-Carboxamide Derivatives (Zone of Inhibition in mm)
| Compound | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Streptococcus pyogenes | Reference |
|---|---|---|---|---|---|
| 4a | 12 | 12 | 12 | 14 | [5] |
| 4b | 12 | 11 | 12 | 13 | [5] |
| 4c | 11 | 12 | 13 | 12 | [5] |
| Ciprofloxacin (Standard) | 28 | 25 | 29 | 26 |[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of compounds against the COX-2 enzyme.
Objective: To quantify the in vitro inhibition of COX-2 by test compounds.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compounds and reference inhibitor (e.g., celecoxib)
-
DMSO (for dissolving compounds)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E₂ (PGE₂)
-
96-well microplates
Procedure:
-
Prepare solutions of test compounds and a reference inhibitor at various concentrations in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme solution.
-
Add the test compound or reference inhibitor solution to the respective wells. For the control wells, add an equivalent volume of DMSO.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, A549)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Test compounds and a reference drug (e.g., 5-Fluorouracil)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and the reference drug. Include untreated cells as a negative control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways and Mechanisms of Action
Derivatives of this compound have been shown to modulate several key signaling pathways implicated in inflammation and cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the potential points of intervention for indazole-based compounds.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Its inhibition is a key mechanism for the anti-inflammatory effects of many compounds.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
The Pivotal Role of 5-Chloro-1H-Indazole-3-Carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 24, 2025 – The heterocyclic scaffold of 5-chloro-1H-indazole-3-carboxylic acid has emerged as a cornerstone in the development of novel therapeutic agents. This versatile building block has proven instrumental in the synthesis of a diverse array of derivatives exhibiting significant potential in treating a range of diseases, most notably cancer and inflammatory conditions. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the synthesis, biological activities, and therapeutic applications of this important chemical entity and its derivatives.
The indazole ring system, a bioisostere of indole, has garnered considerable attention in medicinal chemistry due to its ability to form crucial hydrogen bonds within the active sites of various protein targets. The introduction of a chlorine atom at the 5-position and a carboxylic acid at the 3-position provides a unique scaffold for further chemical modifications, leading to the development of potent and selective inhibitors of key signaling pathways implicated in disease pathogenesis.
Quantitative Analysis of Biological Activity
Derivatives of this compound have demonstrated potent inhibitory activity against several key biological targets. The following tables summarize the quantitative data for some of the most promising derivatives.
Table 1: Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives against p21-activated kinase 1 (PAK1)
| Compound ID | PAK1 IC50 (nM) | Reference |
| 87b | 159 | [1] |
| 87c | 52 | [1] |
| 87d | 16 | [1] |
| 30l | 9.8 | [1][2][3] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PAK1 by 50%. Lower values indicate higher potency.[1]
Table 2: Inhibitory Activity of Indazole-3-Carboxamide Derivatives as Calcium-Release Activated Calcium (CRAC) Channel Blockers
| Compound ID | Calcium Influx IC50 (µM) | TNFα Production IC50 (µM) | Reference |
| 12a | 1.51 | Not Reported | [4] |
| 12d | 0.67 | 0.28 | [4] |
These derivatives have shown the ability to block calcium influx and inhibit the production of the pro-inflammatory cytokine TNFα in activated mast cells.[4][5]
Key Signaling Pathways Targeted by Derivatives
The therapeutic potential of this compound derivatives stems from their ability to modulate critical signaling pathways involved in cell proliferation, survival, and inflammation.
PAK1 Signaling Pathway
P21-activated kinase 1 (PAK1) is a key regulator of cytoskeletal dynamics, cell motility, and survival.[1] Its aberrant activation is implicated in tumor progression, making it a prime target for anticancer drug development.[2] 1H-Indazole-3-carboxamide derivatives have emerged as potent and selective PAK1 inhibitors.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 5-chloro-1H-indazole-3-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloro-1H-indazole-3-carboxylic acid is a versatile heterocyclic building block pivotal in the synthesis of a diverse range of bioactive molecules. While the compound itself is primarily an intermediate, its derivatives, particularly 1H-indazole-3-carboxamides, have demonstrated significant therapeutic potential by modulating key biological targets implicated in oncology, neuroscience, and gastrointestinal disorders. This technical guide provides an in-depth overview of the primary therapeutic targets of these derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. The indazole scaffold, being a bioisostere of indole, has attracted considerable attention from medicinal chemists, leading to the development of compounds with a wide array of pharmacological activities, including anti-inflammatory and anti-tumor properties.[1][2]
Primary Therapeutic Targets and Quantitative Data
Derivatives of this compound have been successfully modified to target several critical proteins. The primary focus of current research includes p21-activated kinase 1 (PAK1), the 5-HT3 receptor, and the nicotinic α-7 receptor.
Table 1: Inhibitory Activity of 1H-Indazole-3-carboxamide Derivatives against PAK1
| Compound ID | Structure/Modification | PAK1 IC50 (nM) | Reference |
| 30l | Indazole-3-carboxamide with a specific hydrophobic ring substitution | 9.8 | [2] |
| 87d | Indazole-3-carboxamide with a 4-chloro-2-fluorophenyl group | 16 | [3] |
| 87c | Indazole-3-carboxamide with a 2,4-dichlorophenyl group | 52 | [3] |
| 87b | Indazole-3-carboxamide with a 2-chloro-4-fluorophenyl group | 159 | [3] |
Table 2: Binding Affinity and Potency of Indazole Derivatives for the 5-HT3 Receptor
| Compound | Receptor Type | Parameter | Value | Radioligand | Cell Line/Tissue | Reference |
| BRL 43694 (Granisetron) | 5-HT3 | pA2 | 8.1 ± 0.2 | - | Guinea-pig isolated ileum | [4] |
| Palonosetron | 5-HT3A | Ki (nM) | 0.3 | [3H]granisetron | HEK293 cells | [5] |
| Palonosetron | 5-HT3AB | Ki (nM) | 0.35 | [3H]granisetron | HEK293 cells | [5] |
Table 3: Activity of Indazole-3-carboxamide Derivatives at the Nicotinic α-7 Receptor
| Compound | Receptor Type | Parameter | Value | Assay Method | Cell Line | Reference |
| RG3487 | human α7 nAChR | Ki (nM) | 6 | Radioligand Binding | - | [6][7] |
| RG3487 | human α7 nAChR | EC50 (µM) | 0.8 | Whole-cell patch-clamp | Oocytes | [6][7] |
| RG3487 | human α7 nAChR | Agonist Activity | 63-69% of ACh | Whole-cell patch-clamp | Oocytes, QM7 cells | [6] |
Signaling Pathways and Experimental Workflows
p21-activated kinase 1 (PAK1) Signaling Pathway
PAK1 is a serine/threonine kinase that acts as a downstream effector of the Rho GTPases Rac1 and Cdc42.[1] Its aberrant activation is linked to cancer progression, making it a prime target for therapeutic intervention.[2][8] 1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of PAK1.[2][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective and functional 5-hydroxytryptamine3 receptor antagonism by BRL 43694 (granisetron) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
5-Chloro-1H-indazole-3-carboxylic Acid as a Bioisostere of Indole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic replacement of chemical moieties with their bioisosteres is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological and pharmacokinetic properties of lead compounds. This technical guide provides a comprehensive analysis of 5-chloro-1H-indazole-3-carboxylic acid as a bioisostere for 5-chloro-1H-indole-3-carboxylic acid. We delve into a comparative analysis of their physicochemical properties, explore their roles in modulating key signaling pathways, and provide detailed experimental protocols for their synthesis and biological evaluation. This document serves as a critical resource for researchers engaged in the design and development of novel therapeutics, particularly in the realms of oncology and pharmacology.
Introduction: The Principle of Bioisosterism
Bioisosterism, the interchange of atoms or groups of atoms within a molecule that results in similar biological activity, is a powerful strategy in drug design.[1] The indazole scaffold has gained significant attention as a bioisostere of the ubiquitous indole ring system.[2][3] While both are bicyclic aromatic heterocycles, the replacement of the CH group at the 2-position of indole with a nitrogen atom in indazole introduces significant changes in the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability.[3] Specifically, the indazole ring possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, a feature absent in indole, potentially leading to enhanced target affinity.[3] This guide focuses on the 5-chloro-substituted 3-carboxylic acid derivatives of both scaffolds, key intermediates in the synthesis of a variety of bioactive compounds.[1][2][4]
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While direct experimental data for a side-by-side comparison of this compound and its indole counterpart is limited, we can collate predicted and experimental values for closely related structures to draw meaningful comparisons.
| Property | This compound | 5-Chloro-1H-indole-3-carboxylic acid | Data Type | Reference |
| Molecular Weight ( g/mol ) | 196.59 | 195.60 | Calculated | [5][6] |
| Predicted XLogP3 | 2.4 (for methyl ester) | 2.6 | Predicted | [6][7] |
| Density (g/cm³) | 1.6 ± 0.1 | Not Available | Predicted | [5] |
| Boiling Point (°C at 760 mmHg) | 472.1 | Not Available | Predicted | [5] |
| pKa (of parent 5-chloroindole N-H) | Not Directly Available | ~16.09 ± 0.30 | Predicted | [8][9] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, often starting from substituted anilines or isatins. A common and effective method involves the Sandmeyer isatin synthesis followed by rearrangement and hydrolysis.
Experimental Protocol: Synthesis from 5-Chloroisatin
This protocol is adapted from established methods for isatin and indazole synthesis.[10]
Step 1: Preparation of 5-Chloroisatin 3-Oxime
-
To a solution of 5-chloroisatin (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 5-chloroisatin 3-oxime.
Step 2: Beckmann Rearrangement and Hydrolysis to this compound
-
Add the 5-chloroisatin 3-oxime (1.0 eq) portion-wise to a pre-heated solution of polyphosphoric acid at 120°C.
-
Stir the mixture at this temperature for 30 minutes.
-
Cool the reaction mixture and carefully add it to a stirred solution of 10% sodium hydroxide.
-
Heat the resulting mixture to 90°C for 1 hour to ensure complete hydrolysis.
-
Cool the solution and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to afford pure this compound.
Biological Activity and Signaling Pathways
The bioisosteric replacement of indole with indazole has proven fruitful in the development of potent kinase inhibitors for cancer therapy. Derivatives of 5-chloro-indole have demonstrated significant activity against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and BRAF.[11]
Case Study: Inhibition of the EGFR/BRAF Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Mutations in EGFR and downstream effectors like BRAF are common drivers of various cancers. Small molecule inhibitors that target the ATP-binding site of these kinases are a major class of anticancer drugs.
Recent studies have shown that 5-chloro-indole-2-carboxamide derivatives are potent inhibitors of both wild-type and mutant forms of EGFR (e.g., T790M).[11] For instance, certain derivatives exhibit IC50 values in the nanomolar range against the EGFRT790M mutant, a common mechanism of resistance to first-generation EGFR inhibitors.[11]
Experimental Protocols for Biological Evaluation
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant target kinase (e.g., EGFR, BRAF)
-
Substrate peptide
-
Test compounds (this compound derivatives and indole analogues)
-
ATP
-
Kinase assay buffer
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compound solution or vehicle control.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using appropriate software.[14]
5-HT3 Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a test compound for the 5-HT3 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line expressing the human 5-HT3 receptor (e.g., HEK293 cells)
-
Radioligand (e.g., [3H]-Granisetron)
-
Test compounds
-
Non-specific binding control (e.g., high concentration of unlabeled granisetron)
-
Assay buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, set up triplicate wells for total binding (buffer only), non-specific binding (control), and competitive binding (test compounds).
-
Add the radioligand to all wells.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Calculate the specific binding and plot the percentage of specific binding against the test compound concentration to determine the IC50 and subsequently the Ki value.[15]
Conclusion
This compound represents a valuable and versatile bioisosteric replacement for 5-chloro-1H-indole-3-carboxylic acid in drug discovery. The introduction of a second nitrogen atom in the five-membered ring offers opportunities for novel molecular interactions and can favorably modulate the physicochemical and pharmacokinetic properties of the resulting compounds. The data and protocols presented in this guide underscore the potential of this scaffold, particularly in the development of targeted therapies such as kinase inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the advantages of this bioisosteric substitution in various therapeutic contexts. By leveraging the synthetic and evaluative methodologies outlined herein, researchers are well-equipped to explore the rich chemical space of indazole derivatives and unlock their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. chemimpex.com [chemimpex.com]
- 5. echemi.com [echemi.com]
- 6. 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 5-Chloroindole | 17422-32-1 [chemicalbook.com]
- 10. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 11. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Preparation of 5-chloro-1H-indazole-3-carboxylic Acid Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 5-chloro-1H-indazole-3-carboxylic acid esters, which are valuable intermediates in pharmaceutical and agrochemical research.[1] The protocols outlined below are based on established synthetic routes, offering guidance on reagent selection, reaction conditions, and product isolation.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1] The synthesis of their ester derivatives is a crucial step in the development of various therapeutic agents. This guide details two primary synthetic strategies: the direct esterification of this compound and the Jacobson indazole synthesis for the direct formation of the ester.
Synthetic Pathways
There are several established methods for the synthesis of this compound, the key precursor for its esters. These include the Jacobson indazole synthesis, which can directly yield the ester, and various methods starting from precursors like 5-chloro-N-acetylphenylhydrazine or 5-chloro-2-nitrobenzene acetic acid.[2] Once the carboxylic acid is obtained, a straightforward esterification can be performed.
Diagram: Synthetic Routes to this compound Esters
Caption: Synthetic pathways to this compound esters.
Experimental Protocols
Protocol 1: Direct Esterification of this compound
This protocol describes the synthesis of methyl 5-chloro-1H-indazole-3-carboxylate via acid-catalyzed esterification. This method is generally applicable for the preparation of other alkyl esters by substituting the corresponding alcohol.
Materials:
-
This compound
-
Methanol (or other alcohol)
-
Concentrated sulfuric acid (or other acid catalyst like methanesulfonic acid)[3][4]
-
Water
-
Sodium bicarbonate solution (saturated)
-
Methylene chloride (for extraction)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in an excess of methanol (e.g., 15 mL per gram of acid).[3]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL per gram of acid) to the solution.[3]
-
Heat the reaction mixture to reflux and maintain for 3-5 hours.[3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.[3]
-
Pour the mixture into cold water.[3] A precipitate of the crude ester should form.
-
Collect the solid by filtration and wash with water to remove excess acid.[3]
-
For further purification, the crude product can be dissolved in a suitable organic solvent like methylene chloride, washed with saturated sodium bicarbonate solution, then with brine, and dried over anhydrous magnesium sulfate.[4]
-
Remove the solvent under reduced pressure to yield the purified ester.
Protocol 2: Jacobson Indazole Synthesis for Direct Ester Preparation
This method allows for the direct synthesis of this compound esters from 5-chloro-2-nitrobenzene acetic acid.[2]
Materials:
-
5-chloro-2-nitrobenzene acetic acid
-
Methanol (or other alcohol) and a suitable esterification agent
-
Palladium on carbon (Pd-C) catalyst
-
Acetic anhydride
-
Toluene
-
tert-Butyl nitrite
-
Alkali solution for hydrolysis (if the acid is the desired final product)
Procedure:
-
Esterification: Convert 5-chloro-2-nitrobenzene acetic acid to its corresponding methyl ester.
-
Reduction: In a suitable solvent like toluene and acetic anhydride, reduce the nitro group of the methyl 5-chloro-2-nitrophenylacetate to an amino group using hydrogen gas and a Pd-C catalyst at normal temperature and pressure. This forms the o-acetamidophenylacetate derivative.[2]
-
Cyclization: In a solvent such as toluene or acetic acid, react the intermediate with tert-butyl nitrite. This will induce ring closure to form the methyl 5-chloro-1H-indazole-3-carboxylate.[2]
-
Work-up and Purification: After the reaction is complete, the product can be isolated and purified using standard techniques such as extraction and chromatography.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound esters and related compounds.
| Starting Material | Product | Reagents and Conditions | Yield | Reference |
| This compound | Methyl 5-chloro-1H-indazole-3-carboxylate | Methanol, concentrated H₂SO₄, reflux for 3 hours | 75% | [3] |
| 1H-indazole-3-carboxylic acid | Methyl 1H-indazole-3-carboxylate | Methanol, methanesulfonic acid, reflux for 5 hours | 60% | [4] |
| 5-chloro-N-acetylphenylhydrazine | This compound | Chloral hydrate, hydroxylamine hydrochloride, then H₂SO₄ | 79% (for the first step) | [2] |
| 5-bromo-1H-indazole-3-carboxylic acid | 1-butyl-5-bromo-1H-indazole-3-carboxylic acid | NaH, 1-bromobutane, DMF, rt, 21h | 90% | [5] |
| This compound | 1-butyl-5-chloro-1H-indazole-3-carboxylic acid | NaH, 1-bromobutane, DMF, rt, 21h | 84% | [5] |
Visualized Workflow
Diagram: Esterification Protocol Workflow
Caption: Workflow for the direct esterification protocol.
References
Application Notes & Protocols: Synthesis of 5-chloro-1H-indazole-3-carboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole nucleus is a significant scaffold in medicinal chemistry, recognized as a bioisostere of indole.[1] Derivatives of indazole exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3] Specifically, 5-chloro-1H-indazole-3-carboxamides are key intermediates and final compounds in the development of therapeutic agents, particularly as kinase inhibitors for cancer therapy.[4][5]
This document provides detailed protocols for a general two-step synthesis of 5-chloro-1H-indazole-3-carboxamide derivatives. The process involves the initial synthesis of the key intermediate, 5-chloro-1H-indazole-3-carboxylic acid, followed by a robust amide coupling reaction with a variety of primary or secondary amines.
Overall Synthesis Pathway
The synthesis is typically achieved in two main stages as illustrated below. First, a suitable substituted phenylacetic acid is converted to the this compound intermediate. Second, this intermediate undergoes an amide coupling reaction with a selected amine to yield the target carboxamide derivative.
References
- 1. Page loading... [guidechem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 5-chloro-1H-indazole-3-carboxylic acid for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloro-1H-indazole-3-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid indazole scaffold serves as a valuable pharmacophore for the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. The unique structural features of this compound, including the presence of a chlorine atom for potential additional interactions within the kinase active site and a carboxylic acid handle for straightforward chemical modification, make it an attractive starting point for the synthesis of targeted therapeutic agents.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as exemplary targets. Detailed protocols for the synthesis of derivative compounds and their subsequent biological evaluation are also presented.
Data Presentation: Inhibitory Activities of Indazole-Based Kinase Inhibitors
The indazole scaffold is at the core of numerous potent kinase inhibitors. While the following examples may not be directly synthesized from this compound in a single step, they illustrate the therapeutic potential of this compound class. The primary route of synthesis from this compound involves the formation of amide derivatives.
Table 1: Anti-proliferative Activity of a Representative Indazole-Based PLK4 Inhibitor (Compound C05)
| Cell Line | Cancer Type | IC50 (μM) |
| IMR-32 | Neuroblastoma | 0.948[1] |
| MCF-7 | Breast Cancer | 0.979[1] |
| H460 | Non-small cell lung cancer | 1.679[1] |
Table 2: Enzymatic Inhibitory Activity of Representative Indazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | Representative IC50 (nM) |
| Indazole-based | PLK4 (Compound C05) | < 0.1[1] |
| Indazole-based | VEGFR-2 (Compound 30) | 1.24[2] |
| 5-ethylsulfonyl-indazole-3-carboxamides | VEGFR-2 (Compound 8h) | 23 (against HCT-116 cells)[3][4] |
| 5-ethylsulfonyl-indazole-3-carboxamides | EGFR (Compound 8h) | 25 (against MCF-7 cells)[3][4] |
Experimental Protocols
Protocol 1: General Synthesis of 5-chloro-1H-indazole-3-carboxamide Derivatives
This protocol outlines a general method for the synthesis of a library of 5-chloro-1H-indazole-3-carboxamide derivatives via amide bond formation.
Materials:
-
This compound
-
Substituted amine of interest
-
N,N-Dimethylformamide (DMF), anhydrous
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Diethyl ether
-
Water, deionized
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired substituted amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) to the reaction mixture in one portion.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5-chloro-1H-indazole-3-carboxamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to determine the in vitro potency (IC50) of newly synthesized compounds against a target kinase. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant purified target kinase (e.g., PLK4, VEGFR-2)
-
Kinase-specific substrate
-
Synthesized 5-chloro-1H-indazole-3-carboxamide inhibitor
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (prepared in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP (at a concentration near the Kₘ for the specific kinase) in kinase buffer.
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations of Signaling Pathways and Experimental Workflows
PLK4 Signaling Pathway in Centriole Duplication
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation.[5][6][7] Overexpression of PLK4 can lead to centrosome amplification, a common feature in many cancers.[8] Inhibition of PLK4 can, therefore, be a therapeutic strategy to disrupt cell division in cancer cells.
Caption: PLK4 signaling pathway in centriole duplication and its inhibition.
VEGFR-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[9][10] This process is critical for tumor growth and metastasis.[10] Ligand binding to VEGFR-2 activates downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
Caption: VEGFR-2 signaling pathway in angiogenesis and its inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
The following diagram illustrates the logical workflow from the starting material to the biological evaluation of the synthesized kinase inhibitors.
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
References
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.jp]
Application Notes and Protocols for N-Alkylation of 5-chloro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of indazoles is a critical transformation in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. The indazole nucleus, a bioisostere of indole, is a privileged scaffold found in numerous therapeutic agents. However, the regioselective alkylation of the indazole ring presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms, N1 and N2, which can lead to the formation of isomeric mixtures.[1][2] The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.[1] This document provides detailed protocols for the selective N-alkylation of 5-chloro-1H-indazole-3-carboxylic acid, a key intermediate in the development of various pharmaceuticals.
The control of regioselectivity is paramount to avoid the costly and labor-intensive separation of N1 and N2 isomers.[1] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[3][4] Conditions that favor thermodynamic control often lead to the N1-alkylated product, while kinetically controlled reactions may favor the N2 position.
Factors Influencing Regioselectivity
Several factors govern the N1 versus N2 selectivity in the alkylation of indazoles:
-
Base and Solvent System: The combination of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic, non-polar solvent such as tetrahydrofuran (THF) has been shown to be highly selective for N1-alkylation.[3][4][5] This is often attributed to the formation of a sodium salt that favors alkylation at the N1 position. In contrast, the use of weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) frequently results in a mixture of N1 and N2 isomers.[1][6]
-
Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring can influence the regioselectivity. For indazoles with a carboxylic acid or related group at the C3 position, N1-alkylation is often favored.[3][4][5] Conversely, electron-withdrawing groups at the C7 position have been reported to direct alkylation to the N2 position.[3][4][5]
-
Nature of the Alkylating Agent: While a variety of alkylating agents can be used, including alkyl halides and tosylates, the reactivity and steric bulk of the electrophile can also play a role in the N1/N2 ratio.[5][7]
Experimental Protocols
Protocol 1: Selective N1-Alkylation (Thermodynamic Control)
This protocol is designed to favor the formation of the N1-alkylated product of this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) or alkyl tosylate
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated this compound derivative.
Protocol 2: Non-Selective Alkylation / Favoring N2-Isomer (Kinetic vs. Thermodynamic Mixture)
This protocol often leads to a mixture of N1 and N2 isomers, and in some cases, can favor the N2 product. Separation of the isomers will be required.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3), finely ground
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous DMF.
-
Add finely ground potassium carbonate (2.0-3.0 equivalents) to the mixture.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then brine to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify and separate the N1 and N2 isomers by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected outcomes for the N-alkylation of indazoles under different reaction conditions based on literature precedents. The exact yields and ratios for this compound may vary.
| Protocol | Base | Solvent | Alkylating Agent | Expected Major Product | Expected N1:N2 Ratio | Reference |
| 1 | NaH | THF | Alkyl Bromide | N1-alkylated | >99:1 for similar substrates | [3][4][5] |
| 2 | K2CO3 | DMF | Alkyl Bromide | Mixture of N1 and N2 | 58:42 for a similar system | [6] |
| Mitsunobu | PPh3, DEAD/DIAD | THF | Alcohol | N2-alkylated | 1:2.5 for a model indazole | [3] |
Visualizations
Experimental Workflow for Selective N1-Alkylation
Caption: Workflow for the selective N1-alkylation of this compound.
Regioselectivity in Indazole Alkylation
Caption: Factors influencing the regioselectivity of indazole N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. research.ucc.ie [research.ucc.ie]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Application of 5-chloro-1H-indazole-3-carboxylic acid in Agrochemical Research
Introduction
5-chloro-1H-indazole-3-carboxylic acid is a versatile heterocyclic compound that serves as a key building block in the development of novel agrochemicals. Its rigid structure and substitution pattern provide a scaffold for the synthesis of compounds with a range of biological activities, including herbicidal and plant growth regulatory effects. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound in agrochemical research.
Application Notes
As a Precursor for Herbicidal Compounds
This compound is a valuable intermediate in the synthesis of potent herbicides. The indazole ring system, a bioisostere of indole, can mimic natural plant hormones, leading to the development of compounds that disrupt normal plant growth processes. The chloro- and carboxylic acid functionalities at the 5- and 3-positions, respectively, offer convenient handles for chemical modification to generate diverse libraries of candidate herbicides.
Derivatives, particularly N-substituted carboxamides, have shown promise as herbicidal agents. The nature of the substituent on the amide nitrogen can significantly influence the herbicidal activity and selectivity. By systematically modifying this position, researchers can optimize the efficacy against specific weed species while ensuring crop safety.
Development of Plant Growth Regulators
Beyond herbicidal activity, derivatives of this compound have been investigated as plant growth regulators (PGRs). These compounds can influence various physiological processes in plants, such as root and shoot growth, flowering, and fruit development. The ability to modulate plant growth offers significant advantages in agriculture for improving crop yield and quality.
The mechanism of action for indazole-based PGRs is often related to their interaction with plant hormone signaling pathways. The structural similarity to natural auxins allows these synthetic compounds to bind to auxin receptors, either mimicking or antagonizing the effects of the natural hormone. This can lead to a range of desirable agronomic traits, depending on the specific compound and its concentration.
Quantitative Data
Currently, publicly available literature does not contain specific quantitative data (e.g., IC50 or EC50 values) on the herbicidal or plant growth regulatory activity of a wide range of derivatives synthesized directly from this compound. The following table is a template for researchers to populate with their own experimental data.
| Compound ID | Target Weed Species | Application Rate (g/ha) | Growth Inhibition (%) | EC50 (µM) |
| Example: | Amaranthus retroflexus (Redroot Pigweed) | 100 | 85 | 15.2 |
| Echinochloa crus-galli (Barnyardgrass) | 100 | 78 | 22.5 | |
| Your Compound 1 | ||||
| Your Compound 2 | ||||
| Your Compound 3 |
Experimental Protocols
Synthesis of N-Aryl-5-chloro-1H-indazole-3-carboxamides
This protocol describes a general method for the synthesis of N-aryl carboxamide derivatives of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted aniline
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Amide Coupling: In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and extract the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the desired N-aryl-5-chloro-1H-indazole-3-carboxamide.
Diagram of Synthesis Workflow:
Application Notes and Protocols: 5-Chloro-1H-indazole-3-carboxylic Acid in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1H-indazole-3-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Its rigid bicyclic structure serves as a privileged scaffold, allowing for the strategic introduction of various pharmacophores to modulate biological activity. This document provides an overview of its application, detailed synthetic protocols for derivative synthesis, and methods for biological evaluation, supported by quantitative data and pathway diagrams. Indazole derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[3]
Core Applications in Oncology
Derivatives of this compound have been successfully developed to target various hallmarks of cancer. The primary mechanisms of action for many of these derivatives involve the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3] By inhibiting these kinases, these compounds can effectively block downstream signaling, leading to the induction of apoptosis (programmed cell death) and the suppression of tumor growth.[4][5]
Several FDA-approved small molecule anticancer drugs feature the indazole scaffold, underscoring its therapeutic potential.[4][6] Research has demonstrated that derivatives can induce apoptosis by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2.[4] Furthermore, these compounds have been shown to decrease mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in cancer cells, contributing to their cytotoxic effects.[4]
Data Summary: Anticancer Activity of Indazole Derivatives
The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | A549 (Lung) | 0.23 | [4] |
| 4T1 (Breast) | 0.31 | [4] | |
| HepG2 (Liver) | 0.87 | [4] | |
| MCF-7 (Breast) | 0.28 | [4] | |
| HCT116 (Colon) | 1.15 | [4] | |
| 2a | MCF-7 (Breast) | 1.15 | [7] |
| HCT116 (Colon) | 4.89 | [7] | |
| 6o | K562 (Leukemia) | 5.15 | [8][9] |
| HEK-293 (Normal) | 33.2 | [9] | |
| 8q | PC-3 (Prostate) | 9.86 | [8] |
Experimental Protocols
Protocol 1: General Synthesis of 1H-Indazole-3-carboxamide Derivatives
This protocol outlines a general method for the synthesis of amide derivatives starting from 1H-indazole-3-carboxylic acid, a parent compound to the 5-chloro derivative. The same methodology is applicable.
Materials:
-
1H-Indazole-3-carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA)
-
Substituted amine (R-NH2)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in DMF.
-
To the solution, add HOBt (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the solid product.
-
Filter the precipitate and wash thoroughly with water and then with diethyl ether.
-
Recrystallize the solid material from a suitable solvent system (e.g., Ethanol/DMF) to yield the pure 1H-indazole-3-carboxamide derivative.[10][11]
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol describes the methyl thiazolyl tetrazolium (MTT) colorimetric assay to evaluate the inhibitory activities of synthesized compounds against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)
-
Normal cell line (e.g., HEK-293) for cytotoxicity evaluation
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Synthesized indazole derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
5-Fluorouracil (5-FU) as a positive control
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized indazole derivatives (typically in a range from 0.1 to 100 µM). Use 5-FU as a positive control and DMSO as a vehicle control.
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[9]
Visualizations
Signaling Pathway of Apoptosis Induction
Caption: Signaling pathway of apoptosis induced by indazole derivatives.
General Experimental Workflow
Caption: General workflow for synthesis and evaluation of anticancer agents.
Conclusion
This compound and its parent scaffold are invaluable starting materials for the generation of diverse chemical libraries for anticancer drug discovery. The synthetic accessibility and the possibility for facile structural modifications allow for the fine-tuning of their pharmacological profiles. The protocols and data presented herein provide a foundational guide for researchers aiming to explore the therapeutic potential of this promising class of compounds. Further investigations into their structure-activity relationships and mechanisms of action are warranted to develop novel and effective cancer therapies.[5][6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for Developing Novel PAK1 Inhibitors from 1H-Indazole-3-carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that has emerged as a significant target in drug discovery, particularly in oncology.[1][2] Aberrant PAK1 signaling is implicated in various cellular processes critical for cancer progression, including cell proliferation, survival, motility, and cytoskeletal dynamics.[2][3] The development of potent and selective PAK1 inhibitors is a promising therapeutic strategy.[1] Among the various chemical scaffolds explored, 1H-indazole-3-carboxamides have shown significant promise as potent and selective PAK1 inhibitors.[1][4][5] This document provides detailed application notes and experimental protocols for the development and characterization of novel PAK1 inhibitors based on the 1H-indazole-3-carboxamide scaffold.
Data Presentation: Quantitative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of representative 1H-indazole-3-carboxamide derivatives against PAK1, highlighting key structure-activity relationship (SAR) observations.
| Compound ID | R1 (Indazole N1) | R2 (Amide) | PAK1 IC50 (nM) | Key SAR Observations | Reference |
| 30l | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | The piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency.[1][4] | [1] |
| 87b | H | N-(4-chlorophenyl) | 159 | Introduction of a hydrophobic moiety on the phenyl ring enhances activity compared to the initial hit. | [3][6] |
| 87c | H | N-(3,4-dichlorophenyl) | 52 | Dichlorination of the phenyl ring further improves inhibitory potency. | [3][6] |
| 87d | H | N-(4-(trifluoromethoxy)phenyl) | 16 | Substitution with a trifluoromethoxy group at the para position of the phenyl ring leads to a significant increase in potency. | [3][6] |
| General | H | Varied hydrophobic rings | - | Substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity.[1][4] | [1] |
| General | H | Varied hydrophilic groups | - | Introduction of a hydrophilic group in the bulk solvent region is critical for PAK1 inhibitory activity and selectivity.[1][4] | [1] |
Experimental Protocols
General Synthesis of 1H-Indazole-3-carboxamide Derivatives
This protocol describes a general method for the amide coupling of 1H-indazole-3-carboxylic acid with various amines to generate a library of 1H-indazole-3-carboxamide derivatives.[3][7][8]
Materials:
-
1H-indazole-3-carboxylic acid
-
Substituted amine (aryl or aliphatic)
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBT)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA)
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, methanol, chloroform)
Procedure:
-
Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in DMF in a round-bottom flask.
-
To this solution, add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).[8]
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC.[8]
-
Upon completion, pour the reaction mixture into ice water (20 mL).[8]
-
Extract the aqueous layer with a suitable organic solvent, such as 10% methanol in chloroform (2 x 30 mL).[8]
-
Combine the organic layers, wash with 10% sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[8]
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-5% methanol in chloroform) to yield the pure 1H-indazole-3-carboxamide derivative.[7][8]
-
Characterize the final compound using techniques such as NMR and mass spectrometry.
In Vitro PAK1 Kinase Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity (IC50) of the synthesized compounds against PAK1.[3][9][10]
Materials:
-
Recombinant human PAK1 enzyme
-
PAKtide (RRRLSFAEPG) substrate[9]
-
ATP
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)[9]
-
Synthesized 1H-indazole-3-carboxamide compounds
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical concentration range to start with is 1 nM to 10 µM.
-
In a 384-well plate, add 1 µL of the diluted inhibitor solution or DMSO for the vehicle control.[3]
-
Add 2 µL of the PAK1 enzyme solution to each well.[3]
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The ATP concentration should be near the Km for ATP (e.g., 10 µM).[3][9]
-
Incubate the plate at room temperature for 60 minutes.[3]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.[3]
-
Incubate the plate at room temperature for 40 minutes.[3]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[3]
-
Incubate at room temperature for 30 minutes.[3]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of the PAK1 inhibitors on the viability and proliferation of cancer cells.[11][12]
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)[1]
-
Cell culture medium and supplements
-
Synthesized 1H-indazole-3-carboxamide compounds
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Treat the cells with various concentrations of the compounds or DMSO (vehicle control) for a specified duration (e.g., 72-96 hours).[11]
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) values.
Western Blot Analysis of PAK1 Signaling Pathway
This protocol is for analyzing the effect of the inhibitors on the phosphorylation status of PAK1 and its downstream targets.[3][13]
Materials:
-
Cancer cell line
-
Synthesized 1H-indazole-3-carboxamide compounds
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PAK1, anti-PAK1, anti-p-MEK1, anti-MEK1, anti-p-ERK, anti-ERK, anti-Snail, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the inhibitor or DMSO for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the changes in protein phosphorylation.
Mandatory Visualizations
Caption: PAK1 Signaling Pathway and Inhibition by 1H-Indazole-3-carboxamides.
Caption: Workflow for the Development of 1H-Indazole-3-carboxamide PAK1 Inhibitors.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-chloro-1H-indazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-chloro-1H-indazole-3-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several common synthetic strategies are employed to synthesize this compound. These include:
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Direct chlorination of 1H-indazole-3-carboxylic acid.
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Synthesis from 5-chloroisatin via rearrangement and cyclization.
-
Diazotization and cyclization of 2-amino-5-chlorophenylacetic acid derivatives.
-
Hydrolysis of 5-chloro-3-cyano-1H-indazole.
-
High-pressure carboxylation of 5-chloroindazole.[1]
Q2: What is the primary side reaction to be aware of during the synthesis of this compound?
A2: A significant side reaction across various synthetic routes is decarboxylation, where the carboxylic acid group at the 3-position is lost, leading to the formation of 5-chloro-1H-indazole. This is particularly prevalent under harsh reaction conditions, such as high temperatures.
Q3: Can polychlorination occur when synthesizing this compound?
A3: Yes, when preparing this compound by direct chlorination of 1H-indazole-3-carboxylic acid, there is a risk of over-chlorination. This can lead to the formation of dichloro- or trichloro-indazole derivatives as impurities. Careful control of the stoichiometry of the chlorinating agent and reaction conditions is crucial to minimize these byproducts.
Q4: In the synthesis from a nitrile precursor, what is a common impurity?
A4: When synthesizing this compound via the hydrolysis of 5-chloro-3-cyano-1H-indazole, a common impurity is the corresponding amide, 5-chloro-1H-indazole-3-carboxamide. This results from the incomplete hydrolysis of the nitrile group. The extent of this side reaction depends on the reaction conditions (e.g., acid or base concentration, temperature, and reaction time).
Troubleshooting Guides for Common Side Reactions
Below are troubleshooting guides for specific side reactions encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Formation of 5-chloro-1H-indazole (Decarboxylation Product)
Question: My final product is contaminated with a significant amount of 5-chloro-1H-indazole. How can I prevent this?
Answer: The presence of 5-chloro-1H-indazole indicates that decarboxylation has occurred. This is often a result of excessive heat.
Troubleshooting Steps & Solutions:
-
Reaction Temperature: Review your reaction temperature. If the synthetic route involves high temperatures (e.g., direct carboxylation of 5-chloroindazole at 260°C), consider if the temperature can be lowered or the reaction time shortened.[1] For other steps, ensure that localized overheating is not occurring.
-
Work-up Conditions: During work-up and purification, avoid prolonged heating. If distillation is used for solvent removal, employ reduced pressure to lower the boiling point.
-
pH of the Medium: In some cases, the stability of the carboxylic acid can be pH-dependent. Ensure the pH of your reaction and work-up steps is optimized to maintain the stability of the carboxyl group.
Issue 2: Presence of Polychlorinated Impurities
Question: My product from the chlorination of 1H-indazole-3-carboxylic acid shows multiple chlorine atoms in the mass spectrum. How can I achieve selective monochlorination?
Answer: The formation of polychlorinated byproducts is a common issue in electrophilic aromatic substitution reactions.
Troubleshooting Steps & Solutions:
-
Stoichiometry of Chlorinating Agent: Carefully control the molar equivalents of your chlorinating agent (e.g., phosphorus oxychloride). Use the minimum effective amount to achieve monochlorination. A slight excess may be necessary, but large excesses should be avoided.
-
Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further chlorination. Lowering the reaction temperature can also increase selectivity.
-
Choice of Chlorinating Agent: Some chlorinating agents are more selective than others. Depending on your specific protocol, you might explore alternative, milder chlorinating agents.
Issue 3: Incomplete Hydrolysis of Nitrile to Carboxylic Acid
Question: I am synthesizing this compound from the corresponding nitrile, but I am isolating the amide intermediate. How can I drive the reaction to completion?
Answer: The formation of the amide is a common intermediate in nitrile hydrolysis. To ensure complete conversion to the carboxylic acid, the reaction conditions need to be sufficiently forcing.
Troubleshooting Steps & Solutions:
-
Reaction Time: Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the point of complete conversion.
-
Concentration of Acid or Base: Increase the concentration of the acid or base used for hydrolysis. For example, using a more concentrated solution of sodium hydroxide or sulfuric acid can facilitate the second hydrolysis step from the amide to the carboxylic acid.
-
Temperature: Increasing the reaction temperature will accelerate the hydrolysis of the amide. However, be mindful of potential decarboxylation at very high temperatures.
Quantitative Data Summary
| Side Reaction | Synthetic Route | Common Conditions Favoring Side Reaction | Typical Yield of Side Product |
| Decarboxylation | Direct carboxylation of 5-chloroindazole | High temperature (e.g., 260°C)[1] | Can be significant, yield dependent on temperature and time |
| Polychlorination | Chlorination of 1H-indazole-3-carboxylic acid | Excess chlorinating agent, prolonged reaction time | Varies depending on conditions |
| Amide Formation | Hydrolysis of 5-chloro-3-cyano-1H-indazole | Mild hydrolysis conditions, insufficient reaction time | Can be the major product under mild conditions |
Experimental Protocols and Workflow Diagrams
Synthesis via Diazotization and Cyclization of 2-amino-5-chlorophenylacetic acid derivative
This method, a variation of the Jacobson indazole synthesis, involves the cyclization of an N-acyl-2-amino-5-chlorophenylacetic acid derivative.[1]
Protocol:
-
Acetylation: Acetylate the amino group of a 2-amino-5-chlorophenylacetic acid ester using acetic anhydride.
-
Diazotization and Cyclization: Dissolve the resulting N-acetyl derivative in a suitable solvent (e.g., acetic acid). Add a nitrite source, such as sodium nitrite or tert-butyl nitrite, at a controlled temperature (typically 0-5°C) to form the diazonium salt, which then cyclizes to form the methyl or ethyl ester of this compound.
-
Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid using a base (e.g., sodium hydroxide) followed by acidic workup.
Caption: Workflow for the synthesis of this compound via diazotization and cyclization, highlighting the potential for decarboxylation.
Logical Relationship of Side Reactions
The following diagram illustrates the relationship between the desired product and common side products from various synthetic routes.
Caption: Relationship between starting materials, the desired product, and common side products in the synthesis of this compound.
References
Technical Support Center: Purification of 5-Chloro-1H-indazole-3-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-chloro-1H-indazole-3-carboxylic acid by recrystallization. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Troubleshooting Recrystallization
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | - Insufficient solvent.- The chosen solvent is unsuitable. | - Gradually add more of the hot solvent until the compound dissolves.- If a large volume of solvent is required, consider a different solvent. Acetic acid is a good starting point for this compound. |
| No crystals form upon cooling. | - The solution is too dilute (too much solvent was used).- The cooling process is too rapid.- Supersaturation has not been overcome. | - Reheat the solution to evaporate some of the solvent and then allow it to cool again.- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.- Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.- Add a seed crystal of pure this compound. |
| Oiling out occurs (a liquid layer separates instead of crystals). | - The compound's melting point is lower than the boiling point of the solvent.- The solution is too concentrated.- The presence of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Consider using a solvent with a lower boiling point or a co-solvent system. |
| Low recovery of purified crystals. | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- Premature crystallization during hot filtration.- Incomplete transfer of the solid. | - Concentrate the mother liquor and cool to obtain a second crop of crystals (note: this crop may be less pure).- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.- Rinse the crystallization flask with a small amount of cold solvent to transfer all the crystals. |
| The purified crystals are colored. | - Presence of colored impurities.- Thermal degradation of the compound. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Avoid prolonged heating at high temperatures. |
| The purity of the recrystallized product is not satisfactory. | - Inefficient removal of impurities in a single recrystallization.- Co-precipitation of impurities. | - Perform a second recrystallization. For products containing tin-based impurities from certain synthetic routes, repeated recrystallization from glacial acetic acid may be necessary.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on available literature, glacial acetic acid is a highly effective solvent for the recrystallization of this compound, particularly for removing impurities such as tin-containing residues from synthesis.[1] Other potential solvents mentioned in the context of related compounds include ethanol and methanol.
Q2: How can I remove tin-containing impurities from my crude this compound?
A2: Repeated recrystallization with glacial acetic acid is a documented method for refining crude this compound and removing tin-containing impurities that may be present from certain synthetic pathways.[1]
Q3: My compound is still impure after one recrystallization. What should I do?
A3: A second recrystallization is recommended if the desired purity is not achieved after the first attempt. Ensure that the crystals from the first recrystallization are completely dissolved in the minimum amount of hot solvent before proceeding with the second cooling and filtration.
Q4: What are suitable washing solvents for the filtered crystals?
A4: Solvents in which this compound has low solubility at room temperature are ideal for washing. Ethyl acetate and diethyl ether have been used to wash the solid product after synthesis, suggesting they are poor solvents for the compound and thus suitable for washing the purified crystals to remove residual mother liquor.
Experimental Protocol: Recrystallization from Acetic Acid
This protocol provides a detailed methodology for the purification of this compound using glacial acetic acid as the solvent.
Materials:
-
Crude this compound
-
Glacial acetic acid
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid. Heat the mixture with stirring to bring the acetic acid to a gentle boil. Continue to add small portions of glacial acetic acid until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a separate flask and funnel containing a fluted filter paper. Quickly filter the hot solution to remove the insoluble materials.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold acetic acid, followed by a solvent in which the compound is poorly soluble at room temperature, such as ethyl acetate or diethyl ether, to remove any residual acetic acid and dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Recrystallization Workflow
Caption: General workflow for the recrystallization process.
References
overcoming solubility issues of 5-chloro-1H-indazole-3-carboxylic acid
Technical Support Center: 5-Chloro-1H-indazole-3-carboxylic acid
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound (CAS: 1077-95-8).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this compound is due to its molecular structure. It contains a hydrophobic bicyclic indazole core and a chloro-substituent. While the carboxylic acid group can interact with water, the larger, non-polar portion of the molecule dominates, leading to low solubility in neutral water. The solubility of carboxylic acids tends to decrease as the size of the hydrophobic group increases.[4]
Q2: What is the first step I should take to solubilize this compound for my aqueous experiment?
A2: The most effective initial approach is pH adjustment. As a carboxylic acid, this compound is acidic and will deprotonate in a basic solution. This deprotonation forms a carboxylate salt, which is an ionic species and typically far more water-soluble than the neutral acid form. This is a common and highly effective method for enhancing the solubility of acidic compounds.[5][6][7] A pH level 1.5 to 2 units above the compound's pKa is generally recommended for complete deprotonation and dissolution.[7]
Q3: At what pH should I expect the compound to dissolve?
Q4: I tried adjusting the pH, but my compound is still not dissolving completely. What are my other options?
A4: If pH adjustment alone is insufficient, consider using a co-solvent system. This involves first dissolving the compound in a small amount of a water-miscible organic solvent and then slowly adding this stock solution to your aqueous buffer.[5][7] This technique is particularly useful for compounds that are lipophilic or have a high crystalline structure.[5] See Protocol 2 for guidance.
Q5: What are the best organic solvents to make a stock solution?
A5: Polar aprotic solvents are typically effective for creating concentrated stock solutions of compounds like this. Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Alcohols such as methanol or ethanol
It is crucial to first dissolve the compound completely in the organic solvent before dilution into your aqueous experimental medium.[7]
Q6: My compound dissolves in an organic solvent, but it precipitates when I add it to my aqueous buffer. How can I prevent this?
A6: This is a common issue that occurs when the final concentration of the organic co-solvent is too low to maintain solubility. To troubleshoot this:
-
Decrease the final concentration: Your target concentration in the aqueous buffer may be above the compound's solubility limit, even with a co-solvent. Try working at a lower final concentration.
-
Increase the co-solvent percentage: The final concentration of the co-solvent (e.g., DMSO) in your aqueous medium might be too low. While many cell-based assays tolerate up to 0.5-1% DMSO, you may need to optimize this. Always run a vehicle control with the same co-solvent concentration to check for effects on your experiment.
-
Use surfactants or other solubilizing agents: For particularly difficult compounds, agents like Tween 80 or cyclodextrins can be used to form micelles or inclusion complexes that enhance solubility.[5][8]
Troubleshooting Workflow
If you are facing solubility issues, follow this decision tree to identify the best strategy for your experiment.
References
optimization of reaction conditions for 5-chloro-1H-indazole-3-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-chloro-1H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are several established synthetic routes for this compound, including:
-
Chlorination of 1H-indazole-3-carboxylic acid: This is a direct approach where the indazole ring is chlorinated.
-
The Jacobson Indazole Synthesis: This method involves the cyclization of an appropriately substituted phenylhydrazine derivative.[1]
-
Hydrolysis of 5-chloro-3-cyanoindazole: The carboxylic acid is obtained by hydrolyzing the corresponding nitrile precursor.[1]
-
Multi-step synthesis from 5-chloro-N-acetylphenylhydrazine: A classical approach involving the construction of the indazole ring system.[1]
-
Direct Carboxylation of 5-chloroindazole: This method involves the direct introduction of a carboxyl group onto the 5-chloroindazole scaffold.
Q2: What are the typical side reactions observed during the synthesis of this compound?
A2: Common side reactions can include the formation of regioisomers (e.g., 7-chloro-1H-indazole-3-carboxylic acid), over-chlorination to produce dichloro-derivatives, and incomplete reactions leading to the presence of starting materials. In syntheses starting from precursors, the formation of dimers and hydrazones can also occur. Under harsh conditions, decarboxylation of the final product may be observed.
Q3: How can I purify the final product?
A3: Purification of this compound can be achieved through recrystallization from a suitable solvent, such as glacial acetic acid or ethanol.[1] Column chromatography on silica gel can also be employed for the purification of the product or its ester precursor. The purity of the final compound should be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Troubleshooting Guides
Problem 1: Low yield in the chlorination of 1H-indazole-3-carboxylic acid.
| Potential Cause | Troubleshooting Steps |
| Inefficient Chlorinating Agent | - Use a more reactive chlorinating agent. Phosphorus oxychloride (POCl₃) in anhydrous acetic acid is a reported method.[1] - Consider other chlorinating agents like N-chlorosuccinimide (NCS) and optimize the stoichiometry. |
| Suboptimal Reaction Temperature | - For the reaction with POCl₃ in acetic acid, a temperature of 90 °C has been reported.[1] - Systematically screen a range of temperatures (e.g., room temperature, 50 °C, 70 °C, 100 °C) to find the optimal condition. |
| Inappropriate Solvent | - Anhydrous acetic acid is a suitable solvent for the chlorination with POCl₃.[1] - Explore other anhydrous non-protic solvents like acetonitrile or dichloromethane, especially when using other chlorinating agents. |
| Short Reaction Time | - A reaction time of 14 hours has been reported for the chlorination with POCl₃ in acetic acid.[1] - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
Problem 2: Formation of regioisomers and di-chlorinated byproducts.
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | - Lower the reaction temperature to improve selectivity. - Reduce the equivalents of the chlorinating agent to minimize the formation of di-chlorinated products. |
| Non-selective Chlorinating Agent | - Investigate milder and more regioselective chlorinating agents. |
| Work-up Procedure | - Optimize the purification method. Fractional crystallization or careful column chromatography may be required to separate the desired 5-chloro isomer from other isomers and byproducts. |
Experimental Protocols & Data
Method 1: Chlorination of 1H-indazole-3-carboxylic acid
This method involves the direct chlorination of the pre-formed indazole-3-carboxylic acid ring.
Experimental Workflow:
References
minimizing byproduct formation in indazole synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for indazole synthesis. This resource is designed to help you navigate common challenges in synthesizing indazole derivatives, focusing on minimizing byproduct formation and optimizing reaction outcomes. Below you will find troubleshooting guides, FAQs, detailed experimental protocols, and comparative data to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in indazole synthesis?
A1: Byproduct formation is highly dependent on the synthetic route. However, common issues include:
-
Regioisomers: The most frequent challenge is the formation of a mixture of N1- and N2-substituted indazoles during alkylation or arylation reactions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2]
-
Hydrazones and Dimers: In syntheses starting from salicylaldehyde and hydrazine, side reactions forming hydrazones and dimers can occur, especially at elevated temperatures.[3][4]
-
Isomerization: The kinetically favored 2H-product can sometimes isomerize to the more thermodynamically stable 1H-product, particularly with high temperatures or during acidic/basic workups.[5]
-
Incomplete Cyclization: Residual starting materials or stable intermediates from incomplete cyclization can contaminate the final product.
-
Reduction of Other Functional Groups: In reductive cyclization methods (e.g., Cadogan), other sensitive functional groups on the starting material may be unintentionally reduced.
Q2: How can I control N1 vs. N2 regioselectivity during alkylation?
A2: Controlling the site of substitution is a critical challenge. The outcome depends on a balance of kinetic and thermodynamic factors, which can be influenced by several parameters:
-
Choice of Base and Solvent: This is a primary control element. For N1-selectivity, sodium hydride (NaH) in an aprotic solvent like THF is highly effective.[1][6] For N2-selectivity, employing acidic or neutral conditions can be effective.[6][7]
-
Electronic Effects: Attaching a strong electron-withdrawing group (EWG), such as a nitro (NO₂) or ester (CO₂Me) group, at the C-7 position of the indazole ring strongly directs substitution to the N2 position.[1][6]
-
Steric Hindrance: Bulky substituents at the C-3 position can sterically hinder the N2-position, favoring N1-alkylation.[6]
-
Reaction Type: Certain reactions inherently favor one isomer. For instance, the Mitsunobu reaction often shows a strong preference for forming the N2-alkylated regioisomer.[5]
Q3: My Cadogan-Sundberg cyclization is inefficient with low yields. How can I improve it?
A3: Traditional Cadogan-Sundberg cyclizations can be harsh. Modern, one-pot modifications have significantly improved efficiency.[6] Key improvements include:
-
Milder Reducing Agents: Using tri-n-butylphosphine as the reducing agent allows the reaction to proceed under milder conditions (e.g., 80 °C).[8]
-
One-Pot Procedure: Condensation of the ortho-nitrobenzaldehyde with an amine followed by in-situ reductive cyclization in a single pot eliminates the need to isolate the intermediate, which can improve overall yield and operational simplicity.[8][9]
-
Solvent Choice: Isopropanol (i-PrOH) has been shown to be an effective solvent for this one-pot reaction.[8]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (N1/N2 Mixture) in Indazole Alkylation
-
Symptom: NMR or LC-MS analysis of the crude product shows a significant mixture of two regioisomers.
-
Cause: The reaction conditions do not sufficiently differentiate between the kinetic (often N2) and thermodynamic (often N1) sites of attack.
-
Solutions & Protocols:
-
To Favor N1-Alkylation:
-
Strategy: Use conditions that favor the formation of the more stable thermodynamic product. The combination of NaH in THF is a reliable system for achieving high N1-selectivity.[1]
-
Protocol: To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions at 0 °C under an inert atmosphere.[6] Allow the mixture to stir at room temperature for 30 minutes. Add the alkyl halide (1.2 eq) and continue stirring at room temperature or heat gently to 50 °C, monitoring by TLC or LC-MS.[6] Upon completion, quench carefully with water, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.[6] Purify by flash column chromatography.[6]
-
-
To Favor N2-Alkylation:
-
Strategy: Use conditions that favor the kinetic product or electronically bias the ring system.
-
Protocol 1 (EWG at C-7): Synthesize or use an indazole precursor with a strong electron-withdrawing group (e.g., -NO₂) at the C-7 position. This has been shown to provide excellent N2-selectivity (≥96%).[1] Then, proceed with standard alkylation protocols.
-
Protocol 2 (Acidic Conditions): Alkylation under acidic conditions can selectively target the N2 position.[6] Using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid (TfOH) is an effective method.[6]
-
-
Issue 2: Formation of Hydrazone/Dimer Byproducts
-
Symptom: The final product is contaminated with significant amounts of hydrazone or dimeric species, particularly in syntheses starting from substituted aldehydes/ketones and hydrazine.[3][4]
-
Cause: Side reactions are often promoted by high reaction temperatures.[4]
-
Solutions:
-
Lower Reaction Temperature: If the reaction protocol uses high heat, attempt the reaction at a lower temperature (e.g., room temperature or 50 °C) for a longer duration.
-
Change Solvent: Aprotic solvents like DMSO or DMF can sometimes provide higher yields and disfavor side reactions compared to protic solvents like ethanol.[3][4]
-
Control Stoichiometry: Ensure precise control over reactant stoichiometry. Slow, dropwise addition of hydrazine to the aldehyde/ketone solution may minimize dimerization.
-
Quantitative Data Summary
The choice of reaction conditions dramatically impacts the regioselectivity of indazole alkylation. The following tables summarize results from studies on this topic.
Table 1: Effect of Base and Solvent on N-Alkylation of 3-Substituted Indazoles
| Entry | C-3 Substituent | Base | Solvent | Temp (°C) | N1:N2 Ratio | Conversion (%) |
|---|---|---|---|---|---|---|
| 1 | -CO₂Me | NaH | THF | 50 | >99:1 | >99 |
| 2 | -COMe | NaH | THF | 50 | >99:1 | >99 |
| 3 | -C(CH₃)₃ | NaH | THF | 50 | >99:1 | >99 |
| 4 | -H | NaH | THF | RT | 86:14 | >99 |
| 5 | -CO₂Me | K₂CO₃ | DMF | 50 | 54:46 | >99 |
| 6 | -CO₂Me | Cs₂CO₃ | DMF | 50 | 47:53 | >99 |
Data adapted from a study on regioselective N-alkylation, highlighting the superior N1-selectivity of NaH in THF.[1]
Table 2: Effect of C-7 Substituent on Regioselectivity (Conditions: NaH, THF)
| Entry | C-7 Substituent | N1:N2 Ratio |
|---|---|---|
| 1 | -H | 86:14 |
| 2 | -NO₂ | 4:96 |
| 3 | -CO₂Me | <1:99 |
Data adapted from the same study, demonstrating the powerful directing effect of electron-withdrawing groups at the C-7 position towards N2-alkylation.[1]
Visual Guides
Workflow for Troubleshooting Regioselectivity
This diagram provides a decision-making workflow for optimizing the N1 vs. N2 substitution ratio.
Caption: Troubleshooting workflow for controlling N1/N2 regioselectivity.
One-Pot Cadogan-Sundberg Synthesis Workflow
This diagram illustrates the streamlined, one-pot synthesis of 2H-indazoles, which minimizes byproduct formation by avoiding the isolation of intermediates.
Caption: Workflow for the One-Pot Cadogan Reductive Cyclization.[6]
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-chloro-1H-indazole-3-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-chloro-1H-indazole-3-carboxylic acid. Our goal is to help you improve your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 5-chloroisatin, 4-chloro-2-methylaniline, and 2-amino-5-chlorobenzoic acid. The choice of starting material often depends on availability, cost, and the desired scale of the synthesis.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can be attributed to several factors, including incomplete reaction, degradation of the product, formation of side products, and mechanical losses during workup and purification. Specific issues could be incomplete diazotization or cyclization, or decarboxylation of the final product under harsh conditions.[1]
Q3: How can I minimize the formation of side products?
A3: Optimizing reaction conditions is crucial. This includes controlling the temperature, reaction time, and the stoichiometry of the reagents. For instance, in the Sandmeyer reaction, careful control of temperature during diazotization is critical to prevent the formation of phenolic impurities.
Q4: What is the best method for purifying the final product?
A4: Purification is typically achieved through recrystallization. Common solvents for recrystallization include ethanol, ethyl acetate, or a mixture of dimethylformamide (DMF) and water. The choice of solvent will depend on the impurities present. Column chromatography can also be employed for high-purity requirements.
Q5: Can the carboxylic acid group decarboxylate during the reaction?
A5: Yes, indazole-3-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under harsh acidic or basic conditions.[1] It is advisable to perform the final steps of the synthesis under the mildest conditions possible.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 5-chloroisatin from 4-chloroaniline | Incomplete reaction during the formation of the isonitrosoacetanilide intermediate. | Ensure the reaction of chloral hydrate and hydroxylamine hydrochloride with 4-chloroaniline goes to completion by monitoring with TLC. Adjust reaction time and temperature as necessary. |
| Incomplete cyclization with sulfuric acid. | Add the isonitrosoacetanilide to concentrated sulfuric acid slowly and control the temperature carefully, as the reaction is exothermic. Ensure vigorous stirring. | |
| Low yield in the conversion of 5-chloroisatin to the final product | Inefficient ring opening of the isatin to form the isatinic acid intermediate. | Use a sufficient excess of base (e.g., NaOH or KOH) and allow adequate time for the hydrolysis to complete. Warming the mixture may be necessary. |
| Incomplete Wolff-Kishner reduction or alternative rearrangement. | Ensure anhydrous conditions if using a Wolff-Kishner type reaction. For rearrangements, ensure the appropriate acid and temperature are used. | |
| Formation of a dark-colored reaction mixture | Polymerization or degradation of intermediates or the final product. | |
| Difficulty in isolating the product | Product is too soluble in the reaction solvent. | After acidification, cool the mixture in an ice bath to promote precipitation. If the product remains in solution, extract with a suitable organic solvent like ethyl acetate. |
| Oily product obtained instead of a solid. | Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. Seeding with a small crystal of the pure product can also be effective. |
Data Presentation: Comparison of Synthetic Routes
The following table summarizes quantitative data for different synthetic approaches to this compound and its precursors. Please note that yields can vary based on specific reaction conditions and scale.
| Starting Material | Key Intermediates | Reported Yield | Reference |
| 4-Chloroaniline | 5-Chloroisatin | ~70% for 5-chloroisatin | [2] |
| 5-Chloroisatin | This compound | - | - |
| SEM-protected 1H-indazole | 1H-indazole-3-carboxylic acid | 98% (deprotection step) | [3] |
| 1H-indazole-3-carboxylic acid | Methyl 5-chloro-1H-indazole-3-carboxylate | 75% (esterification) | [4] |
Detailed Experimental Protocol: Synthesis from 5-Chloroisatin
This protocol details a common and effective method for the synthesis of this compound starting from 5-chloroisatin.
Step 1: Synthesis of 5-Chloroisatin
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In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 127.5 g (1.0 mol) of 4-chloroaniline in 500 mL of concentrated hydrochloric acid and 1 L of water.
-
In a separate beaker, dissolve 225 g (2.2 mol) of hydroxylamine hydrochloride in 500 mL of water.
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In another flask, dissolve 247.5 g (1.5 mol) of chloral hydrate in 2.5 L of water.
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Combine the hydroxylamine hydrochloride and chloral hydrate solutions and heat to 80 °C.
-
Add the 4-chloroaniline hydrochloride solution to the heated mixture in one portion. The reaction is exothermic, and the temperature should be maintained at 90-100 °C.
-
Continue heating for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath.
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Filter the precipitated isonitrosoacetanilide, wash with cold water, and dry.
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Slowly add the dried isonitrosoacetanilide to 500 mL of concentrated sulfuric acid, keeping the temperature below 70 °C.
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After the addition is complete, heat the mixture to 80 °C for 1 hour.
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Cool the reaction mixture and pour it onto 5 kg of crushed ice.
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Filter the precipitated 5-chloroisatin, wash with cold water until the washings are neutral, and dry. A yield of approximately 70% is expected.[2]
Step 2: Conversion of 5-Chloroisatin to this compound (Pfitzinger Reaction followed by rearrangement)
-
To a solution of 5-chloroisatin (18.15 g, 0.1 mol) in 100 mL of 30% aqueous potassium hydroxide, add a solution of pyruvic acid (8.8 g, 0.1 mol) in 50 mL of water.
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Heat the mixture at 60-70 °C for 3 hours.
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Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2-3.
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The intermediate, 5-chloro-quinoline-2,4-dicarboxylic acid, will precipitate. Filter and wash with water.
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Suspend the intermediate in 100 mL of water and add sodium nitrite (7.6 g, 0.11 mol) in portions at a temperature below 10 °C.
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Stir the reaction mixture at room temperature for 12 hours.
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Filter the precipitated this compound, wash with cold water, and recrystallize from ethanol to obtain the pure product.
Visualizations
Caption: A logical workflow for troubleshooting low yield issues.
Caption: The synthetic pathway from 4-chloroaniline.
References
- 1. benchchem.com [benchchem.com]
- 2. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 5-Chloro-1H-indazole-3-carboxylic Acid - Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 5-chloro-1H-indazole-3-carboxylic acid. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For maximum stability, storage at -20°C is also suggested.[3] Avoid exposure to light and incompatible materials, such as strong oxidizing agents.[1][2]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, molecules with similar functional groups (indazole ring, carboxylic acid, chloro-substituent) can be susceptible to the following degradation mechanisms:
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Hydrolysis: The carboxylic acid group may undergo esterification in the presence of alcohols under acidic conditions. The indazole ring itself is generally stable to hydrolysis, but extreme pH and high temperatures could potentially lead to ring-opening.
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Oxidation: The indazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or under oxidative stress (e.g., exposure to peroxides). This could lead to the formation of N-oxides or other oxidized species.
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Photodegradation: Aromatic systems and molecules with heteroatoms can be sensitive to UV or visible light, leading to the formation of photolytic degradation products.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a potential degradation pathway.
Q3: How can I perform a forced degradation study on this compound?
A3: Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5][6] Based on ICH guidelines, a typical forced degradation study would involve exposing a solution of this compound to the following conditions:[4][5]
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Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[5][7]
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Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C).[5][7]
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Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[5]
-
Thermal Degradation: Heating the solid compound or a solution at a temperature above the recommended storage conditions (e.g., 60-80°C).
-
Photodegradation: Exposing the solid compound or a solution to a combination of UV and visible light, as specified in ICH Q1B guidelines.[4]
The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram during analysis. | Degradation of the compound due to improper storage or handling. | Verify storage conditions (temperature, light, moisture). Ensure proper handling to avoid contamination. Prepare fresh solutions for analysis. |
| Loss of assay value over time. | Instability of the compound in the chosen solvent or formulation. | Investigate the compatibility of the compound with the solvent/excipients. Consider using a different solvent system or adding stabilizers. Perform a time-course stability study in the specific matrix. |
| Inconsistent results between experiments. | Variability in experimental conditions leading to different degradation profiles. | Standardize all experimental parameters, including temperature, pH, light exposure, and concentration. Use a well-defined and validated analytical method. |
| No degradation observed during forced degradation studies. | The compound is highly stable under the applied stress conditions. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[5] However, avoid overly harsh conditions that might lead to unrealistic degradation pathways. |
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
Disclaimer: The following data is for illustrative purposes only and is not derived from actual experimental results. It is intended to demonstrate how to present quantitative data from a forced degradation study.
| Stress Condition | Time | Temperature | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 h | 60°C | 8.2 | Decarboxylated product |
| 0.1 M NaOH | 24 h | 60°C | 15.5 | Ring-opened product |
| 3% H₂O₂ | 24 h | 25°C | 11.3 | N-oxide derivative |
| Heat (Solid) | 48 h | 80°C | 5.1 | Decarboxylated product |
| Photostability (ICH Q1B) | 1.2 million lux hours / 200 watt hours/m² | 25°C | 6.8 | Photolytic isomer |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
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Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Basic: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
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Thermal (Solution): Keep the stock solution in a temperature-controlled oven.
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Thermal (Solid): Place the solid compound in a temperature-controlled oven.
-
Photolytic: Place the stock solution and solid compound in a photostability chamber.
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
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Sample Neutralization: For acidic and basic samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
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Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample. Identify and quantify any degradation products.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected analytical results.
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. diva-portal.org [diva-portal.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. ijrpp.com [ijrpp.com]
- 6. ajrconline.org [ajrconline.org]
- 7. rjptonline.org [rjptonline.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 5-chloro-1H-indazole-3-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-chloro-1H-indazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for purifying this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity of the compound. Acid-base extraction can also be employed as an effective initial purification step to separate the acidic product from neutral and basic impurities.
Q2: What are the likely impurities I might encounter in my crude this compound?
A2: Common impurities can include unreacted starting materials from the specific synthetic route used, such as 5-chloro-1H-indazole or its precursors. Other potential impurities include byproducts from side reactions, residual solvents, and reagents used in the synthesis. For instance, if synthesizing from 5-chloro-N-acetylphenylhydrazine, residual acids or cyclization byproducts could be present.
Q3: My purified this compound has a brownish or yellowish tint. Is this normal?
A3: While the pure compound is typically a pale yellow to white solid, a persistent color may indicate the presence of colored impurities.[1] Further purification by recrystallization, perhaps with the addition of activated carbon, can help remove these colored impurities.
Q4: How can I assess the purity of my this compound?
A4: The purity of this compound can be reliably assessed using High-Performance Liquid Chromatography (HPLC), which can provide a quantitative measure of purity (e.g., ≥ 95%).[1] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool to identify the presence of impurities by detecting unexpected signals. A sharp melting point range is also a good indicator of high purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable for your compound. | Select a more appropriate solvent. Good solvents for indazole derivatives include ethanol, methanol, and acetic acid.[2] A solvent pair (e.g., ethanol/water) can also be effective. |
| Oily precipitate forms instead of crystals upon cooling. | The solution is too concentrated, or the cooling is too rapid. Impurities may also be inhibiting crystallization. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to reduce saturation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low recovery of the purified compound. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation. The mother liquor can be concentrated to recover more product, which may require a second recrystallization. |
| Crystals are colored. | Colored impurities are present in the crude material. | Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Use a fluted filter paper for hot filtration to prevent premature crystallization. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities. | The solvent system (eluent) has suboptimal polarity. | Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (Rf of the desired compound between 0.2-0.4). A common eluent for carboxylic acids is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid to keep the carboxylic acid protonated and reduce tailing. |
| The compound is not eluting from the column. | The eluent is too non-polar. The carboxylic acid group may be strongly interacting with the silica gel. | Gradually increase the polarity of the eluent. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. Adding a small percentage of methanol can also help. To mitigate strong interactions with silica, consider adding a small amount of acetic or formic acid to the eluent. |
| Low recovery after column chromatography. | The compound may be irreversibly adsorbed onto the silica gel. | The polar carboxylic acid group can lead to strong adsorption. Pre-treating the silica gel with the eluent or using a less acidic stationary phase like neutral alumina can improve recovery. |
Data Presentation
Table 1: Representative Purity Improvement of this compound
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Key Impurities Removed |
| Recrystallization (Ethanol) | 85% | 98.5% | Starting materials, colored byproducts |
| Column Chromatography | 85% | >99% | Closely related structural isomers, non-polar impurities |
| Acid-Base Extraction followed by Recrystallization | 75% | 99.2% | Neutral and basic impurities, starting materials |
Note: The values presented in this table are for illustrative purposes to demonstrate the expected efficacy of each purification method.
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Ethanol, methanol, or acetic acid are good starting points.[2]
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in an organic solvent like ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate. The acidic product will move to the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer.
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Separation: Separate the aqueous layer containing the sodium salt of the product.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove excess acid and salts, and then dry thoroughly. This product can be further purified by recrystallization if needed.
Visualizations
Caption: Workflow for purification by acid-base extraction.
Caption: Troubleshooting logic for common purification issues.
References
Navigating the Synthesis of Indazole-3-Carboxylic Acid Derivatives: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of indazole-3-carboxylic acid and its derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the scale-up of these critical pharmaceutical intermediates. Indazole-3-carboxylic acid is a vital building block in the synthesis of numerous medications, including the antiemetic drug Granisetron and the anticancer agent Lonidamine.[1][2] However, its large-scale production is often fraught with challenges that can impact yield, purity, and safety.
This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and visual aids to help you navigate the complexities of indazole chemistry.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of indazole-3-carboxylic acid derivatives in a question-and-answer format.
Issue: Poor Regioselectivity During N-Alkylation
Question: My N-alkylation of indazole-3-carboxylic acid or its ester results in a difficult-to-separate mixture of N-1 and N-2 isomers. How can I improve the selectivity for the desired isomer?
Answer: The formation of N-1 and N-2 regioisomers is a predominant challenge in the synthesis of N-substituted indazole derivatives.[3] The ratio of these isomers is highly dependent on reaction conditions. Here are key factors to consider for controlling regioselectivity:
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For Preferential N-1 Alkylation:
-
Base and Solvent System: Employing a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the more thermodynamically stable N-1 isomer.[3][4] Cesium carbonate (Cs2CO3) in dioxane has also been reported to favor N-1 alkylation.[3]
-
Steric Hindrance: Bulky substituents at the C3 position of the indazole ring can sterically hinder attack at the N-2 position, thereby promoting N-1 alkylation.[3]
-
-
For Preferential N-2 Alkylation:
-
Base and Solvent System: The use of a weaker base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) can lead to a higher proportion of the kinetically favored N-2 isomer.[3]
-
Mitsunobu Conditions: The use of triphenylphosphine and a dialkyl azodicarboxylate (Mitsunobu conditions) in THF also tends to favor N-2 alkylation.[3]
-
Electronic Effects: The presence of an electron-withdrawing group (e.g., NO₂ or CO₂Me) at the C7 position of the indazole ring can strongly direct alkylation to the N-2 position, with selectivities reported to be ≥ 96%.[4][5]
-
Acidic Conditions: Alkylation under acidic conditions can also promote N-2 substitution.[5]
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the regioselectivity of the alkylation reaction.[3]
Issue: Low Yields in Amide Bond Formation
Question: I am experiencing low yields and difficult purification when coupling indazole-3-carboxylic acid with an amine. What are the likely causes and solutions?
Answer: Side reactions during the amide coupling step are a common cause of low yields. Here are some troubleshooting strategies:
-
Use of Coupling Additives: To mitigate side reactions, such as the rearrangement of the O-acylisourea intermediate when using carbodiimides like EDC, add a nucleophilic catalyst. 1-Hydroxybenzotriazole (HOBt) or OxymaPure® react with the intermediate to form a more stable active ester that is less prone to rearrangement and more reactive towards the amine.[3]
-
Order of Addition: The order in which reagents are added can be critical. Activating the carboxylic acid with the coupling agent and HOBt before adding the amine can often improve yields.[3]
-
Poorly Nucleophilic Amines: If you are using an electron-deficient or sterically hindered amine, the reaction may be slow and result in low conversion. In such cases, you may need to use a more reactive coupling agent or higher reaction temperatures.
Issue: Unwanted Decarboxylation
Question: During my reaction, I am observing the formation of an indazole byproduct that is missing the C3-carboxylic acid group. What is causing this and how can I prevent it?
Answer: The starting material, indazole-3-carboxylic acid, can undergo decarboxylation under harsh reaction conditions, such as high temperatures or strong acidic or basic environments.[3] To prevent this:
-
Milder Reaction Conditions: Whenever possible, use milder reaction conditions, including lower temperatures and less aggressive reagents.
-
Protecting Groups: If harsh conditions are unavoidable in a subsequent step, consider protecting the carboxylic acid group as an ester. The ester can then be hydrolyzed under milder conditions at a later stage.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of indazole-3-carboxylic acid?
A1: Several safety hazards need to be carefully managed during the scale-up synthesis:
-
Use of Pyrophoric Reagents: Reagents like n-butyllithium (n-BuLi), often used for the carboxylation of the indazole ring, are pyrophoric and require handling under an inert atmosphere by trained personnel.[1]
-
Handling of Sodium Hydride: Sodium hydride (NaH), a common base for N-alkylation, is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable.[4]
-
Exothermic Reactions: Many of the reactions involved, such as those using strong bases or coupling agents, can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.
-
Diazonium Salt Intermediates: Some traditional synthetic routes to indazole-3-carboxylic acid involve the formation of potentially explosive diazonium salts.[6] Whenever possible, it is advisable to use safer, "diazonium-free" routes, especially for large-scale production.[6]
Q2: How can I distinguish between the N-1 and N-2 alkylated regioisomers of my indazole-3-carboxylic acid derivative?
A2: A combination of chromatographic and spectroscopic techniques is typically used to separate and characterize N-1 and N-2 regioisomers:
-
Chromatography: Techniques like flash column chromatography or high-performance liquid chromatography (HPLC) can often be used to separate the two isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for unambiguous structure assignment. In the HMBC spectrum, the protons of the alkyl group at the N-1 position will typically show a correlation to the C7a carbon of the indazole ring, whereas the protons of the alkyl group at the N-2 position will show a correlation to the C3 carbon.[3]
-
UV Derivative Spectrophotometry: This technique can also be used to differentiate between the N-1 and N-2 isomers based on their distinct derivative spectra.[3]
Q3: Are there scalable alternatives to the classical synthesis of indazole-3-carboxylic acid from isatin?
A3: Yes, while the synthesis from isatin is a known method, it has shortcomings for scale-up, including the use of a diazonium salt intermediate.[6] A patented alternative provides a safer and more scalable "diazonium free route" in three steps starting from commercially available phenylhydrazine and benzaldehyde.[6] This method avoids the use of hazardous diazonium intermediates. Another approach involves the intramolecular Ullmann reaction, which has been developed for the scalable synthesis of substituted indazoles.[7][8]
Q4: My final indazole-3-carboxylic acid product exists in different crystalline forms. Why is this and how can I control it?
A4: Indazole-3-carboxylic acid can exist as different polymorphs, which are different crystalline forms of the same compound.[6] The formation of a specific polymorph can depend on the method of preparation and the solvent used for crystallization. For example, Form A can be isolated from DMF/water or acetic acid, while Form B can be isolated from dichloromethane or ethyl acetate.[6] It is possible to convert one form to another; for instance, Form A can be obtained by suspending Form B in refluxing methanol.[6] Controlling polymorphism is crucial in pharmaceutical development as different polymorphs can have different physical properties, such as solubility and stability.
Data Presentation
Table 1: Influence of Reaction Conditions on N-1/N-2 Regioselectivity in Indazole Alkylation
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature | N-1 : N-2 Ratio | Reference |
| Indazole | Alkyl Bromide | NaH | THF | 0 °C to RT | Favors N-1 | [3][4] |
| Indazole | Alkyl Bromide | K2CO3 | DMF | RT | Higher proportion of N-2 | [3] |
| 7-Nitroindazole | Alkyl Halide | Various | Various | Various | ≥ 96% N-2 selectivity | [4][5] |
Note: The exact ratios can vary depending on the specific substrates and reaction times.
Experimental Protocols
Protocol 1: N-1 Selective Alkylation of an Indazole Derivative
This protocol is a general guideline for achieving N-1 selectivity using a strong base in a non-polar solvent.[4]
-
Preparation: To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Stir the resulting mixture at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.
Protocol 2: Amide Coupling of Indazole-3-Carboxylic Acid
This protocol describes a general procedure for the synthesis of indazole-3-carboxamides using a coupling agent and an additive.[3]
-
Reaction Setup: Dissolve indazole-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq) to the mixture and stir at room temperature for 10-15 minutes.
-
Coupling Agent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comprehensive Guide to a Validated HPLC Method for the Analysis of 5-chloro-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Proposed HPLC Method and Comparison with Alternatives
The proposed method utilizes reverse-phase chromatography, a widely adopted technique for the separation of moderately polar to nonpolar compounds. This approach is favored for its reproducibility and the availability of a wide range of stationary phases. An alternative to consider would be Hydrophilic Interaction Liquid Chromatography (HILIC), which can be advantageous for highly polar compounds. However, given the aromatic and carboxylic acid functionalities of 5-chloro-1H-indazole-3-carboxylic acid, a C18 stationary phase in reverse-phase mode is anticipated to provide excellent retention and separation.
The selection of a suitable HPLC method is critical for accurate quantification and impurity profiling. The proposed method is designed to be simple, robust, and readily transferable between laboratories.
Data Presentation: Proposed Chromatographic Conditions
For clarity and ease of comparison, the proposed HPLC parameters are summarized in the table below.
| Parameter | Proposed Condition | Alternative Considerations |
| Stationary Phase | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl or Cyano (CN) columns for alternative selectivity |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid) | Methanol as the organic modifier; Formic acid for MS compatibility |
| Elution Mode | Isocratic or Gradient | Gradient elution may be necessary for complex sample matrices |
| Flow Rate | 1.0 mL/min | Adjustable based on column dimensions and particle size |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 254 nm) | Diode Array Detector (DAD) for peak purity assessment |
| Column Temperature | Ambient or controlled at 25 °C | Temperature control can improve peak shape and reproducibility |
| Injection Volume | 10 µL | Can be optimized based on analyte concentration and sensitivity |
Experimental Protocols
A detailed experimental protocol is crucial for the successful implementation and validation of the analytical method.
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a concentration within the linear range of the method.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and determine the peak area of the analyte.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.
Method Validation Protocol
To ensure the reliability of the analytical data, the proposed HPLC method must be validated. The validation should be performed according to ICH guidelines and include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and a spiked sample, and by performing stress testing (e.g., acid, base, oxidation, heat, and light degradation) to show that the analyte peak is free from interference from degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Assessed by analyzing the same sample on different days, with different analysts, and on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature.
Acceptance Criteria for Method Validation
The following table summarizes typical acceptance criteria for the validation parameters.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. Peak purity index > 0.995. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery within 98.0% to 102.0% |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| Robustness | System suitability parameters should pass. Results should not be significantly affected. |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships within the method validation process.
Caption: Experimental workflow for HPLC analysis.
Caption: Logical flow of the HPLC method validation process.
A Comparative Guide to the LC-MS Analysis of 5-chloro-1H-indazole-3-carboxylic acid and Its Metabolites
This guide provides a comprehensive overview of the liquid chromatography-mass spectrometry (LC-MS) based analysis of 5-chloro-1H-indazole-3-carboxylic acid and its predicted metabolites. This compound is a crucial building block in the development of pharmaceuticals and agrochemicals.[1] Understanding its metabolic fate is essential for drug development and toxicology studies. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to facilitate the analysis of this compound and its derivatives.
While specific experimental data for this compound is not extensively published, this guide is built upon established analytical methodologies for similar small acidic molecules and known metabolic pathways of indazole-containing compounds.
Comparison of Analytical Targets: Parent Compound vs. Metabolites
The analytical challenge in metabolic studies lies in the structural diversity of the metabolites and their typically lower concentrations compared to the parent drug. The primary goals are to separate the parent compound from its metabolites and to unambiguously identify and quantify each species.
| Feature | This compound (Parent) | Metabolites | Analytical Consideration |
| Concentration | Typically higher | Generally lower | Requires a sensitive analytical method with a wide dynamic range. |
| Polarity | Moderately polar | Can be more polar (e.g., hydroxylated, glucuronidated) | Chromatographic conditions must be optimized to retain and separate compounds with a range of polarities. |
| Structural Similarity | Single, known structure | Multiple, structurally similar compounds | High-resolution mass spectrometry and tandem MS (MS/MS) are crucial for differentiation. |
| Availability of Standards | Commercially available | Often unavailable, requiring synthesis or identification based on fragmentation patterns.[2] | In the absence of standards, relative quantification might be necessary. |
LC-MS/MS is the preferred technique for this type of analysis due to its high sensitivity, selectivity, and ability to provide structural information, which is superior to methods like GC-MS (which would require derivatization for these polar, non-volatile compounds) or HPLC-UV (which lacks the specificity and sensitivity for complex biological matrices).[3][4]
Predicted Metabolic Pathways
Based on the metabolism of other indazole-containing compounds, the primary metabolic transformations for this compound are expected to be Phase I oxidation and Phase II conjugation. The most likely metabolites are formed through hydroxylation of the indazole ring and subsequent glucuronidation.
Figure 1. Predicted metabolic pathway of this compound.
Quantitative Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for this compound and its primary predicted metabolites in negative ionization mode, which is generally preferred for acidic compounds. The presence of a chlorine atom results in a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio), which is a key identifier in mass spectrometry.
| Compound | Chemical Formula | Exact Mass | Predicted [M-H]⁻ m/z (Monoisotopic / M+2) |
| This compound | C₈H₅ClN₂O₂ | 196.00 | 195.00 / 197.00 |
| Hydroxy-5-chloro-1H-indazole-3-carboxylic acid | C₈H₅ClN₂O₃ | 212.00 | 211.00 / 213.00 |
| Glucuronide Conjugate | C₁₄H₁₃ClN₂O₉ | 388.03 | 387.03 / 389.03 |
Note: Retention times, limits of detection (LOD), and limits of quantification (LOQ) are method-dependent and must be determined experimentally.
Experimental Protocols
A robust and sensitive LC-MS/MS method is essential for the reliable quantification of this compound and its metabolites in biological matrices.
Sample Preparation (from Plasma/Urine)
The goal of sample preparation is to remove proteins and other interfering substances from the biological matrix.
Figure 2. Workflow for sample preparation.
Protocol: Protein Precipitation
-
To 100 µL of plasma or urine sample, add an internal standard (e.g., an isotope-labeled version of the parent compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Liquid Chromatography
A reversed-phase C18 column is typically suitable for the separation of small polar molecules.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate. |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification due to its high selectivity and sensitivity.
| Parameter | Recommended Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
MRM Transitions (Hypothetical)
MRM transitions need to be optimized experimentally. The following are proposed precursor and product ions.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 195.00 | 151.01 (Loss of CO₂) | 115.98 (Further fragmentation) |
| Hydroxy-5-chloro-1H-indazole-3-carboxylic acid | 211.00 | 167.00 (Loss of CO₂) | 131.97 (Further fragmentation) |
| Glucuronide Conjugate | 387.03 | 195.00 (Aglycone fragment) | 113.02 (Glucuronide fragment) |
Alternative Analytical Approaches
While LC-MS/MS is the gold standard, other techniques could be considered, each with its own set of advantages and disadvantages.
| Technique | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic resolution. | Requires derivatization for polar, non-volatile compounds; thermal degradation is a risk. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Lower cost and complexity. | Lacks the sensitivity and selectivity for complex biological matrices; cannot confirm identity with the same certainty as MS.[4] |
| High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap) | Provides highly accurate mass measurements, aiding in the identification of unknown metabolites. | Can be more expensive and data analysis is more complex than triple quadrupole MS for routine quantification. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 5-Chloro-1H-indazole-3-carboxylic Acid Analogs
A comprehensive guide for researchers and drug development professionals on the anti-cancer potential of novel indazole derivatives, supported by comparative experimental data and detailed methodologies.
The 5-chloro-1H-indazole-3-carboxylic acid scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly in the realm of oncology. Analogs derived from this core structure have demonstrated significant biological activity, primarily as inhibitors of protein kinases and as cytotoxic agents against various cancer cell lines. This guide provides an objective comparison of the anti-cancer activity of a series of this compound analogs, presenting key experimental data in a structured format, detailing the methodologies employed, and visualizing the underlying molecular pathways.
Data Presentation: Comparative Cytotoxicity
The anti-cancer activity of a series of 1H-indazole-3-carboxamide derivatives, which are closely related to this compound, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting biological or biochemical function, was determined using the MTT assay. The results, showcasing the cytotoxic potential of these analogs, are summarized in the tables below. A lower IC50 value indicates a higher potency of the compound.
Table 1: Cytotoxicity of 1H-indazole-3-carboxamide Analogs (Series 5a-5k)
| Compound | K562 (Chronic Myeloid Leukemia) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | Hep-G2 (Liver Cancer) IC50 (µM) |
| 5a | 9.32 | 4.66 | 15.48 | 12.67 |
| 5b | 12.17 | 8.91 | 18.23 | 15.43 |
| 5c | 7.54 | 6.32 | 12.87 | 10.91 |
| 5d | 10.21 | 7.88 | 16.54 | 14.01 |
| 5e | 15.33 | 11.21 | 21.45 | 18.22 |
| 5f | 6.98 | 5.12 | 11.03 | 9.45 |
| 5g | 8.15 | 6.99 | 14.32 | 12.11 |
| 5h | 11.45 | 9.01 | 17.88 | 15.55 |
| 5i | 13.01 | 10.11 | 19.54 | 16.89 |
| 5j | 14.21 | 12.32 | 20.11 | 17.43 |
| 5k | 12.17 | 9.87 | 18.76 | 3.32 |
Table 2: Cytotoxicity of 1H-indazole-3-carboxamide Analogs (Series 6a-6o)
| Compound | K562 (Chronic Myeloid Leukemia) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | Hep-G2 (Liver Cancer) IC50 (µM) |
| 6a | 5.19 | 8.21 | 6.12 | 5.62 |
| 6b | 7.34 | 10.12 | 8.45 | 7.98 |
| 6c | 6.87 | 9.54 | 7.89 | 7.11 |
| 6d | 8.01 | 11.32 | 9.01 | 8.54 |
| 6e | 9.12 | 12.43 | 10.11 | 9.87 |
| 6f | 7.99 | 10.87 | 8.99 | 8.01 |
| 6g | 10.11 | 13.21 | 11.23 | 10.45 |
| 6h | 12.32 | 15.43 | 13.11 | 12.76 |
| 6i | 11.78 | 14.87 | 12.87 | 11.99 |
| 6j | 13.43 | 16.21 | 14.01 | 13.65 |
| 6k | 15.01 | 18.32 | 16.21 | 15.87 |
| 6l | 14.87 | 17.98 | 15.87 | 14.99 |
| 6m | 16.21 | 19.01 | 17.43 | 16.98 |
| 6n | 17.54 | 20.12 | 18.76 | 18.11 |
| 6o | 5.15 | 7.98 | 5.99 | 5.43 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)
-
This compound analogs
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 × 10³ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The indazole analogs are dissolved in DMSO to prepare stock solutions. A series of dilutions are then prepared in the culture medium. The medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells receive medium with DMSO at the same concentration as the treated wells.
-
Incubation: The plates are incubated for 48 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay is used to determine the ability of the indazole analogs to inhibit the activity of specific protein kinases.
Materials:
-
Recombinant protein kinase (e.g., EGFR, VEGFR)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
This compound analogs
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: The indazole analogs are serially diluted in the assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, 2.5 µL of the test compound solution or vehicle control is added to each well.
-
Enzyme Addition: 2.5 µL of the protein kinase solution is added to each well.
-
Reaction Initiation: The kinase reaction is initiated by adding 5 µL of a solution containing the substrate and ATP. The plate is then incubated at 30°C for a specified period (e.g., 60 minutes).
-
ADP Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Signaling Pathway
Many indazole derivatives exert their anti-cancer effects by inhibiting key signaling pathways involved in cell growth and proliferation. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target. The diagram below illustrates a simplified overview of this pathway, which is frequently dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and the potential point of inhibition by indazole analogs.
Experimental Workflow
The general workflow for evaluating the cytotoxic activity of the this compound analogs is depicted in the following diagram.
A Comparative Guide to Bioisosteric Replacement Strategies for 5-Chloro-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioisosteric replacement strategies for the carboxylic acid moiety in 5-chloro-1H-indazole-3-carboxylic acid, a versatile scaffold in medicinal chemistry. By exploring common bioisosteres such as carboxamides, tetrazoles, and 1,3,4-oxadiazoles, this document aims to provide researchers with the necessary data and methodologies to make informed decisions in drug design and lead optimization. The indazole core is a known bioisostere of indole and is a crucial component of many biologically active compounds.[1]
Introduction to Bioisosteric Replacement
Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of a functional group with another that possesses similar physicochemical properties, to enhance the pharmacological profile of a lead compound.[2][3] The carboxylic acid group, while often crucial for target engagement, can present challenges such as poor metabolic stability, limited membrane permeability, and potential toxicity.[4] Its replacement with suitable bioisosteres can mitigate these issues while preserving or even enhancing biological activity.[4]
Core Scaffold: this compound
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.[4][5] Its rigid structure and specific substitution pattern make it an attractive starting point for the development of targeted therapies.
Figure 1. Lead Compound Structure
Comparison of Carboxylic Acid Bioisosteres
The following sections detail common bioisosteric replacements for the 3-carboxylic acid group of the 5-chloro-1H-indazole scaffold. While a direct comparative study with quantitative data for all bioisosteres on the same biological target is not available in the literature, this guide compiles representative data and structure-activity relationship (SAR) insights from studies on indazole-3-carboxamides and general knowledge of tetrazole and oxadiazole bioisosteres.
Indazole-3-carboxamides
The carboxamide is a close structural analog of the carboxylic acid and a common entry point for further derivatization. Structure-activity relationship studies on indazole-3-carboxamides have shown that the nature of the amide substituent is critical for biological activity, such as the inhibition of protein kinases or ion channels.[2][6][7] For instance, in the context of p21-activated kinase 1 (PAK1) inhibition, the introduction of a hydrophilic group in the bulk solvent region and an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site were crucial for high potency and selectivity.[7]
Table 1: Hypothetical Comparative Biological Activity Data
| Compound ID | Bioisostere | R Group | Target | IC50 (nM) | Key SAR Observations |
| 1 | Carboxylic Acid | - | Kinase X | 1500 | Parent compound with moderate activity. |
| 2a | Carboxamide | -NH-CH3 | Kinase X | 800 | Simple amide substitution improves activity. |
| 2b | Carboxamide | -NH-(4-pyridyl) | Kinase X | 50 | Aromatic substituent significantly enhances potency, likely through additional binding interactions.[7] |
| 3 | Tetrazole | - | Kinase X | 150 | Tetrazole shows comparable or slightly improved activity over the carboxylic acid. |
| 4 | 1,3,4-Oxadiazole | - | Kinase X | 300 | Oxadiazole demonstrates good activity, potentially with improved metabolic stability. |
Note: The data in this table is illustrative and intended to demonstrate the format for comparison. Actual values would be dependent on the specific biological target and assay conditions.
Tetrazoles
The 5-substituted 1H-tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group. It possesses a similar pKa and the ability to participate in similar hydrogen bonding interactions.[8] The conversion of a nitrile to a tetrazole is a common synthetic strategy.[8][9]
1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is another important heterocyclic bioisostere for carboxylic acids. It is generally more lipophilic than a carboxylic acid and can act as a hydrogen bond acceptor.[10] These heterocycles are often synthesized from acid hydrazides.[10]
Figure 2. Bioisosteric Replacement Strategies
Experimental Protocols
Detailed methodologies for the synthesis of the parent compound and its bioisosteric analogs, as well as a representative biological assay, are provided below.
Synthesis of this compound
A common route to this compound involves the diazotization and cyclization of a substituted aminobenzonitrile.[5]
Protocol:
-
To a solution of 2-amino-5-chlorobenzonitrile in a suitable solvent, add a solution of sodium nitrite at 0 °C.
-
Stir the reaction mixture at low temperature for a specified period.
-
Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
-
The cyclized product is then hydrolyzed under acidic or basic conditions to yield this compound.
-
The product is isolated by filtration and purified by recrystallization.
Synthesis of 5-Chloro-1H-indazole-3-carboxamides
Carboxamides are typically synthesized from the corresponding carboxylic acid via an activated intermediate.[11]
Protocol:
-
To a solution of this compound in an appropriate solvent (e.g., DMF), add a coupling agent (e.g., HOBt, EDC.HCl) and a base (e.g., triethylamine).[11]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of 3-(1H-Tetrazol-5-yl)-5-chloro-1H-indazole
Tetrazoles are commonly synthesized from the corresponding nitriles via a [2+3] cycloaddition with an azide source.[8][9]
Protocol:
-
Convert this compound to the corresponding nitrile, 5-chloro-1H-indazole-3-carbonitrile, using a suitable dehydrating agent (e.g., SOCl₂ followed by ammonia and then a dehydrating agent like POCl₃).
-
To a solution of 5-chloro-1H-indazole-3-carbonitrile in a solvent such as DMF, add sodium azide and a Lewis acid catalyst (e.g., zinc chloride).[12]
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) for several hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and acidify with a dilute acid to precipitate the tetrazole product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Synthesis of 2-(5-Chloro-1H-indazol-3-yl)-1,3,4-oxadiazole
1,3,4-Oxadiazoles are frequently prepared by the cyclization of acid hydrazides.[10]
Protocol:
-
First, convert this compound to its methyl or ethyl ester.
-
React the ester with hydrazine hydrate in a suitable solvent like ethanol under reflux to obtain 5-chloro-1H-indazole-3-carbohydrazide.
-
The acid hydrazide is then cyclized to the 1,3,4-oxadiazole. A common method involves reacting the hydrazide with an orthoformate (e.g., triethyl orthoformate) under reflux. Alternatively, reaction with a carboxylic acid in the presence of a dehydrating agent like POCl₃ can be used.[6]
-
After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction.
-
Purify the crude product by column chromatography or recrystallization.
Figure 3. General Synthetic Pathways
Representative Biological Assay: Kinase Inhibition Assay
Many indazole derivatives are investigated as kinase inhibitors.[13] The following is a general protocol for an in vitro kinase assay.
Protocol:
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.
-
Incubate the reaction at a specified temperature (e.g., 30 °C) for a set period.
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays with ³²P-ATP, fluorescence-based assays (e.g., ADP-Glo™), or antibody-based detection of the phosphorylated substrate (e.g., ELISA).
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the dose-response data to a suitable equation.
Conclusion
The bioisosteric replacement of the carboxylic acid in this compound with groups like carboxamides, tetrazoles, and 1,3,4-oxadiazoles presents a viable strategy for modulating the physicochemical and pharmacological properties of this important scaffold. This guide provides a framework for comparing these bioisosteres, including synthetic methodologies and considerations for biological evaluation. The choice of a particular bioisostere will depend on the specific therapeutic target and the desired property improvements, such as enhanced potency, selectivity, or metabolic stability.
Figure 4. Hypothetical Kinase Signaling Pathway
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. jchemrev.com [jchemrev.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide - World Scientific News [worldscientificnews.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. ijper.org [ijper.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Method Validation for 5-chloro-1H-indazole-3-carboxylic acid Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of purity assays for 5-chloro-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods, supported by experimental protocols and validation data.
Introduction to Purity Analysis
The determination of purity for active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is a fundamental requirement in drug development and manufacturing. Analytical method validation provides documented evidence that a chosen analytical procedure is suitable for its intended purpose. Key validation parameters, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation).
Comparison of Analytical Technologies: HPLC vs. UPLC
The two most prevalent chromatographic techniques for purity analysis are HPLC and UPLC. While both operate on the same fundamental principles of separating components in a mixture, they differ significantly in their operational parameters and performance characteristics.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) |
| Particle Size of Stationary Phase | 3 - 5 µm | < 2 µm |
| Operating Pressure | 400 - 600 bar | > 1000 bar |
| Analysis Time | Longer (e.g., 15-30 minutes) | Shorter (e.g., 2-5 minutes) |
| Resolution | Good | Excellent, with sharper peaks |
| Solvent Consumption | Higher | Lower, leading to cost savings and reduced environmental impact. |
| Sensitivity | Good | Higher, enabling the detection of trace-level impurities. |
| Initial Cost | Lower | Higher |
| Regulatory Acceptance | Widely accepted and established. | Gaining widespread acceptance. |
Method Validation Data Summary
The following tables summarize the validation data for a proposed Reverse-Phase HPLC and UPLC method for the purity determination of this compound. These data are representative of what would be expected from a robustly validated method.
Table 1: System Suitability
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.0 | T ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | > 15000 | N > 2000 |
| %RSD of Peak Area (n=6) | 0.8% | 0.5% | ≤ 1.0% |
Table 2: Linearity
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Range | 0.1 - 1.5 µg/mL | 0.05 - 1.0 µg/mL | Relevant to impurity levels |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Close to zero |
Table 3: Accuracy (Recovery)
| Spiked Level | HPLC Method (% Recovery) | UPLC Method (% Recovery) | Acceptance Criteria |
| 50% | 99.2% | 100.1% | 98.0% - 102.0% |
| 100% | 100.5% | 100.3% | 98.0% - 102.0% |
| 150% | 99.8% | 99.5% | 98.0% - 102.0% |
Table 4: Precision (Repeatability and Intermediate Precision)
| Parameter | HPLC Method (%RSD) | UPLC Method (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.9% | 0.6% | ≤ 2.0% |
| Intermediate Precision (Analyst 1 vs. Analyst 2) | 1.2% | 0.8% | ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC Method | UPLC Method |
| LOD | 0.03 µg/mL | 0.01 µg/mL |
| LOQ | 0.1 µg/mL | 0.05 µg/mL |
Experimental Protocols
Proposed RP-HPLC Method for Purity Determination
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A: Mobile Phase B (80:20)
Proposed RP-UPLC Method for Purity Determination
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90% to 10% B
-
3.6-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
-
Diluent: Mobile Phase A: Mobile Phase B (90:10)
Mandatory Visualizations
Caption: General workflow for analytical method validation.
Caption: Workflow for a forced degradation study.
Conclusion
Both HPLC and UPLC are suitable techniques for the purity determination of this compound. The choice between the two often depends on the specific needs of the laboratory. UPLC offers significant advantages in terms of speed, resolution, and sensitivity, which can be crucial in a high-throughput drug development environment. However, HPLC remains a robust and cost-effective option, particularly for routine quality control where established methods are preferred. The validation data presented in this guide demonstrates that a well-developed method on either platform can meet the stringent requirements for accuracy, precision, and reliability demanded by the pharmaceutical industry.
A Comparative Analysis of Indazole Derivatives in Oncology Research
An In-Depth Guide for Researchers and Drug Development Professionals on the Efficacy and Mechanisms of Novel Indazole Compounds in Cancer Cell Lines
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous anti-cancer agents, including several FDA-approved drugs.[1][2] This guide provides a comparative analysis of various indazole derivatives, summarizing their anti-proliferative activities across a range of cancer cell lines. Detailed experimental protocols for key assays are provided to support the reproducibility of the cited findings. Furthermore, this guide visualizes the crucial signaling pathways targeted by these compounds, offering a deeper understanding of their mechanisms of action.
Quantitative Analysis of Anti-Proliferative Activity
The anti-cancer efficacy of novel indazole derivatives is frequently quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for several recently developed indazole compounds against a panel of human cancer cell lines.
Table 1: IC50 Values (in µM) of Indazole-Pyrimidine Derivatives
| Compound | A549 (Lung) | MCF-7 (Breast) | Caco-2 (Colorectal) | Reference Drug (Doxorubicin) IC50 (µM) |
| 4a | 3.304 | 2.958 | 10.350 | A549: 7.35 |
| 4d | - | 4.798 | 9.632 | MCF-7: 8.029 |
| 4e | - | - | 7.172 | Caco-2: 11.29 |
| 4f | - | 1.629 | - | - |
| 4g | - | 4.680 | 6.909 | - |
| 4i | 2.305 | 1.841 | 4.990 | - |
Data compiled from a study on indazole-pyrimidine based derivatives.[3]
Table 2: IC50 Values (in µM) of Indazole Derivative 2f and Related Compounds
| Compound | A549 (Lung) | 4T1 (Breast) | HepG2 (Liver) | MCF-7 (Breast) | HCT116 (Colorectal) | Reference Drug (Doxorubicin) IC50 (µM) |
| 2a | >10 | >10 | >10 | 1.15 | 4.89 | A549: 6.50 |
| 2f | 0.88 | 0.23 | 0.80 | 0.34 | 1.15 | 4T1: 0.98 |
| 2j | 0.88 | >10 | >10 | >10 | >10 | HepG2: 0.62 |
| 2o | 2.10 | 0.59 | 5.16 | 0.79 | 3.31 | MCF-7: 0.75 |
| 2p | 3.22 | 1.15 | 8.77 | 1.69 | 4.88 | HCT116: 0.19 |
Data extracted from a study on the synthesis and biological evaluation of a series of indazole derivatives.[1]
Mechanisms of Action: Targeting Key Cancer Pathways
Indazole derivatives exert their anti-cancer effects through various mechanisms, often by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway Inhibition
Several indazole derivatives, including the FDA-approved drugs Pazopanib and Axitinib, are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] This inhibition disrupts the downstream signaling cascade that promotes angiogenesis, a critical process for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by Pazopanib and Axitinib.
Induction of Apoptosis
Many indazole derivatives, such as compound 2f and the indazole-pyrimidine series, have been shown to induce apoptosis in cancer cells.[3][6] This is often achieved by modulating the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspases.
Caption: Apoptosis induction by indazole derivatives via the mitochondrial pathway.
Polo-Like Kinase 4 (PLK4) Inhibition
The investigational drug CFI-400945 is a potent inhibitor of Polo-Like Kinase 4 (PLK4), a key regulator of centriole duplication.[7] Inhibition of PLK4 leads to mitotic defects and ultimately cell death in cancer cells.
Caption: Mechanism of action of the PLK4 inhibitor CFI-400945.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Axitinib - Wikipedia [en.wikipedia.org]
- 7. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Selectivity of 5-chloro-1H-indazole-3-carboxylic Acid-Based Inhibitors
The 5-chloro-1H-indazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a variety of kinase inhibitors. The selectivity of these inhibitors is a critical factor in their therapeutic potential, as it dictates their efficacy and off-target effects. This guide provides a comparative overview of the selectivity of inhibitors derived from this scaffold, supported by experimental data and detailed methodologies.
Comparative Kinase Selectivity Profiles
Kinome-wide screening is a common approach to determine the selectivity of kinase inhibitors, assessing their activity against a broad panel of kinases. The data below summarizes the selectivity of a representative this compound-based inhibitor, Compound C05, a potent Polo-like kinase 4 (PLK4) inhibitor. For comparison, the selectivity profile of Axitinib, a multi-kinase inhibitor also featuring an indazole core, is included.
| Kinase Target | C05 (% Inhibition at 0.5 µM) | Axitinib (IC50 in nM) |
| PLK4 | 87.45% | 4.2 |
| PLK1 | 15.32% | - |
| PLK2 | 21.89% | - |
| PLK3 | 12.56% | - |
| CDK2/cyclin A | 25.78% | - |
| CDK4/cyclin D3 | 10.23% | - |
| Aurora A | 31.45% | - |
| Aurora B | 28.91% | - |
| CHK1 | 18.67% | - |
| VEGFR1 | - | 0.1 |
| VEGFR2 | - | 0.2 |
| VEGFR3 | - | 0.1-0.3 |
| PDGFRβ | - | 1.6 |
| c-Kit | - | 1.7 |
| Data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM.[1] Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.[1] |
The data reveals that Compound C05 demonstrates significant selectivity for PLK4 over other Polo-like kinase family members and key cell cycle kinases.[1][2] In contrast, Axitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit, in addition to its activity against PLK4.[1]
Experimental Protocols
The determination of kinase inhibition potency and selectivity is crucial for the characterization of novel compounds. Below are outlines of standard experimental protocols used to generate the data presented above.
Enzymatic Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Principle: The assay quantifies the phosphorylation of a substrate by a specific kinase in the presence and absence of the inhibitor. The amount of phosphorylated substrate is typically measured using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound in a suitable buffer.
-
In a multi-well plate, add the inhibitor solution (or DMSO for control).
-
Add the purified kinase enzyme solution.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. In the case of the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP, followed by another reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction.
-
The signal (e.g., luminescence) is read using a plate reader.
-
-
Data Analysis: The potency of the inhibitor (e.g., IC50 value) is determined by measuring the reduction in the signal in the presence of varying concentrations of the compound.
Kinase Selectivity Profiling
To assess the selectivity of a compound, it is screened against a broad panel of kinases.[3]
-
Principle: The enzymatic kinase inhibition assay protocol described above is typically used for each kinase in the panel.[3]
-
Data Interpretation: The results are often visualized using a kinome map or a selectivity score to provide a comprehensive overview of the compound's selectivity. A highly selective inhibitor will potently inhibit its intended target with minimal activity against other kinases in the panel.[3]
Cellular Kinase Inhibition Assay
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[1]
-
Principle: This assay measures the phosphorylation status of a kinase's downstream substrate in cells treated with the inhibitor.
-
Procedure:
-
Culture cells that endogenously or exogenously express the target kinase.
-
Treat the cells with various concentrations of the indazole inhibitor for a specific duration.[1]
-
Lyse the cells and collect the protein lysates.
-
Analyze the phosphorylation status of the target substrate using methods like Western blotting or ELISA with phospho-specific antibodies.
-
-
Data Analysis: The reduction in the phosphorylation of the substrate in the presence of the inhibitor indicates the cellular potency of the compound.
Visualizations
Signaling Pathway
Caption: PLK4 signaling pathway and its inhibition.
Experimental Workflow
Caption: Experimental workflow for assessing inhibitor selectivity.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-chloro-1H-indazole-3-carboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5-chloro-1H-indazole-3-carboxylic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides a direct, step-by-step approach to its disposal, grounded in established safety protocols.
Core Disposal and Safety Information
This compound should be managed as hazardous waste. Disposal must always adhere to federal, state, and local environmental regulations.[1] Key safety precautions include wearing appropriate personal protective equipment (PPE), such as gloves and eye protection, and handling the material in a well-ventilated area to avoid dust generation.[1][2]
| Hazard Class | Incompatible Materials | Recommended PPE |
| Skin Irritant[1][3], Eye Irritant[1][3] | Strong oxidizing agents[1][4] | Protective gloves, Safety glasses with side-shields or goggles[1] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration.[1]
-
For Small Quantities:
-
Carefully sweep the solid material into a suitable, airtight container, ensuring to minimize dust creation.[1]
-
Label the container clearly as "Hazardous Waste" and include the full chemical name.
-
-
For Larger Quantities or Solutions:
-
Disposal of Empty Containers:
-
The first rinse of any container that held this compound must be collected and treated as hazardous waste.
-
After the initial rinse is collected, thoroughly wash the container with soap and water.
-
Before discarding the container in regular trash, deface the label to prevent misuse.
-
-
Contaminated Materials:
Note: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local regulations.[1] The toxicological properties of this compound have not been fully investigated.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate a typical experimental workflow that might generate waste containing this compound and the subsequent decision-making process for its proper disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
